molecular formula C9H14O3Si B6589777 ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate CAS No. 379224-67-6

ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Cat. No.: B6589777
CAS No.: 379224-67-6
M. Wt: 198.29 g/mol
InChI Key: VFAZUARKANGMET-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a useful research compound. Its molecular formula is C9H14O3Si and its molecular weight is 198.29 g/mol. The purity is usually 95.
BenchChem offers high-quality ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

379224-67-6

Molecular Formula

C9H14O3Si

Molecular Weight

198.29 g/mol

IUPAC Name

ethyl 2-oxo-4-trimethylsilylbut-3-ynoate

InChI

InChI=1S/C9H14O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h5H2,1-4H3

InChI Key

VFAZUARKANGMET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#C[Si](C)(C)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a highly functionalized and versatile reagent that has emerged as a powerful tool in modern organic synthesis. Its unique structure, featuring an activated alkyne, an α-ketoester moiety, and a labile trimethylsilyl (TMS) group, provides a confluence of reactive sites. This guide offers an in-depth exploration of its chemical properties, reactivity, and field-proven applications, providing the insights necessary for its effective utilization in complex molecular architecture, particularly in the realms of heterocyclic chemistry and organosilicon chemistry[1]. The strategic placement of the TMS group not only enhances stability but also serves as a crucial element for regiochemical control, which can be selectively removed to unmask a terminal alkyne for subsequent transformations. Understanding the causality behind its reactivity is paramount for leveraging this reagent to its full potential in the synthesis of novel chemical entities.

Physicochemical Properties and Safe Handling

The effective use of any reagent begins with a thorough understanding of its physical properties and the necessary handling precautions. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a combustible liquid that is sensitive to both air and moisture, necessitating storage and handling under anhydrous conditions to maintain its integrity[1][2].

PropertyValueSource
CAS Number 379224-67-6[2]
Molecular Formula C₉H₁₄O₃Si[2]
Molecular Weight 198.29 g/mol [2]
Appearance Liquid[3]
Density 0.980 g/cm³[3]

Safety and Handling Precautions: As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is known to cause skin and eye irritation and may cause respiratory irritation[2].

  • Handling: Always handle in a well-ventilated fume hood. Use spark-proof tools and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[2][3]. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from heat, sparks, and open flames[1][4].

  • Incompatibilities: Avoid contact with strong oxidizing agents[3].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant[4].

Core Reactivity: A Triumvirate of Functionality

The synthetic utility of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate stems from the interplay between its three key functional groups: the electrophilic alkyne, the α-ketoester, and the TMS protecting group. This section delves into the principal reaction classes where this reagent demonstrates exceptional utility.

Cycloaddition Reactions: Gateway to Heterocycles

The electron-deficient nature of the alkyne makes it an excellent dipolarophile for [3+2] cycloaddition reactions, a cornerstone strategy for constructing five-membered heterocycles. This reactivity has been expertly harnessed for the synthesis of complex molecular scaffolds.

A. Bohlmann-Rahtz Heteroannulation for Pyridine Synthesis: A prominent application is its role in the Bohlmann-Rahtz heteroannulation reaction. This powerful transformation facilitates the synthesis of functionalized pyridines and fused pyridine systems, such as pyrido[2,3-d]pyrimidines, which are prevalent motifs in medicinal chemistry[1]. The reaction proceeds by the addition of an enamine to the activated alkyne, followed by cyclization and aromatization. The choice of a silylated alkyne is deliberate; it directs the regioselectivity of the initial addition.

B. [3+2] Annulation with Pyridinium Ylides for Thiophene Synthesis: This reagent is instrumental in the synthesis of tetrasubstituted thiophenes via a [3+2] annulation pathway with pyridinium 1,4-zwitterionic thiolates[1]. The reaction is a testament to the reagent's controlled reactivity, enabling the construction of highly substituted aromatic systems that would be challenging to access through other means.

G cluster_0 [3+2] Cycloaddition Workflow Reagent Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (Dipolarophile) Intermediate Cycloadduct Intermediate Reagent->Intermediate Reaction Dipole 1,3-Dipole (e.g., Pyridinium Ylide) Dipole->Intermediate Reaction Product Five-Membered Heterocycle (e.g., Thiophene, Indolizine) Intermediate->Product Aromatization / Further Reaction

Caption: General workflow for [3+2] cycloaddition reactions.

Asymmetric Carbonyl-Ene Reactions

Beyond cycloadditions, the α-ketoester functionality serves as a potent electrophile. This has been elegantly exploited in catalytic asymmetric carbonyl-ene reactions. When reacted with 5-methyleneoxazolines in the presence of a chiral N,N'-dioxide/Mg(II) catalyst, the process yields highly enantioenriched α-hydroxyesters containing a quaternary stereocenter[1].

This methodology is of significant interest to drug development professionals as it provides access to complex chiral building blocks, particularly for functionalized oxazole synthesis, which are relevant to biologically active compounds[1]. The reaction is notable for its high efficiency, achieving yields up to 99% and enantiomeric excess greater than 99% under mild conditions (30°C), and has proven scalable to gram quantities[1]. The causality for this high stereocontrol lies in the formation of a well-defined chiral metal complex that orchestrates the approach of the nucleophile to the keto group.

The Role and Cleavage of the Trimethylsilyl Group

The TMS group is not merely a passive spectator. It serves two critical functions:

  • Regiocontrol: It sterically and electronically directs the attack of nucleophiles and dipoles, ensuring predictable regioselectivity in reactions like the Bohlmann-Rahtz synthesis.

  • Masked Functionality: It acts as a robust protecting group for the terminal alkyne. This is a crucial strategic element, allowing for transformations on other parts of the molecule before revealing the terminal alkyne for subsequent reactions like Sonogashira coupling or click chemistry.

The selective removal, or desilylation, of the TMS group is a key step in many synthetic sequences. This can be achieved under various mild conditions, preserving other sensitive functional groups within the molecule.

G cluster_workflow Synthetic Strategy via Desilylation start Ethyl 2-oxo-4-(TMS)but-3-ynoate reaction1 Reaction at Keto/Alkyne Site (e.g., Cycloaddition) start->reaction1 intermediate Silylated Intermediate reaction1->intermediate desilylation Desilylation (e.g., FeCl₃, DBU, KOTMS) intermediate->desilylation terminal_alkyne Terminal Alkyne Product desilylation->terminal_alkyne reaction2 Further Functionalization (e.g., Sonogashira Coupling) terminal_alkyne->reaction2 final_product Complex Target Molecule reaction2->final_product

Caption: Strategic utility of the TMS group and its removal.

Commonly employed methods for the protodesilylation of TMS-alkynes include the use of catalytic amounts of iron(III) chloride in methanol, which is an environmentally benign and cost-effective approach[5]. Other effective reagents include potassium trimethylsilanolate (KOTMS) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can selectively cleave terminal acetylenic TMS groups even in the presence of other silyl ethers[6].

Field-Proven Experimental Protocols

The trustworthiness of a reagent is validated by robust and reproducible experimental protocols. The following are representative procedures derived from authoritative literature.

Protocol 1: Synthesis of Tetrasubstituted Thiophenes via [3+2] Annulation

(Based on the methodology by Wang T., et al.)[1]

  • Reagent Preparation: To a solution of the appropriate pyridinium 1,4-zwitterionic thiolate (1.0 equiv) in an anhydrous solvent such as acetonitrile, add ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (1.1 equiv).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrasubstituted thiophene.

Protocol 2: Catalytic Asymmetric Carbonyl-Ene Reaction

(Based on the methodology for enantioenriched α-hydroxyesters)[1]

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, add the chiral N,N'-dioxide ligand (0.055 equiv) and Mg(OTf)₂ (0.05 equiv). Add anhydrous dichloromethane and stir the mixture at 30°C for 1 hour.

  • Reagent Addition: Add the 5-methyleneoxazoline (1.0 equiv) to the catalyst mixture.

  • Substrate Addition: Add ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 30°C and monitor by TLC.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the enantioenriched α-hydroxyester.

Protocol 3: General Procedure for TMS-Alkyne Deprotection

(Based on the methodology by Yang Y-Q., et al.)[5]

  • Reagent Preparation: Dissolve the silylated substrate (1.0 equiv) in methanol (to a concentration of approx. 0.3 M).

  • Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃, e.g., 1-5 mol%).

  • Reaction: Stir the solution at ambient temperature (approx. 23°C).

  • Monitoring: Monitor the cleavage of the silyl group by TLC.

  • Workup: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the inorganic salts.

  • Purification: Combine the filtrate and effluent, concentrate on a rotary evaporator, and purify the residue by column chromatography to give the terminal alkyne product.

Conclusion

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is far more than a simple linear molecule; it is a strategically designed synthetic tool. Its chemical properties—defined by the electrophilic character of its α-ketoester and alkyne moieties and the versatile nature of the trimethylsilyl group—render it invaluable for constructing complex molecular frameworks. From the regioselective synthesis of heterocycles via cycloaddition and heteroannulation reactions to the creation of chiral quaternary centers through asymmetric catalysis, its applications are both broad and impactful. For researchers in drug discovery and materials science, a comprehensive understanding of this reagent's reactivity profile, as outlined in this guide, is essential for unlocking innovative synthetic pathways to novel and functional molecules.

References

  • PubChem. Ethyl 2-oxo-3-butenoate. [Link]

  • PubChem. Ethyl (2E)-4-oxo-2-butenoate. [Link]

  • Yang, Y-Q., et al. (2006). Facile Cleavage of Silyl Ethers. Synlett, 2006(8), 1260-1262. [Link]

  • Chemistry Stack Exchange. What is the mechanism for this nucleophilic conjugate addition?[Link]

  • PubChem. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. [Link]

  • Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • Royal Society of Chemistry. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. [Link]

  • Organic Chemistry Portal. Desilylations. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, a versatile reagent in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for its effective application in research and development.

Core Identifiers and Chemical Properties

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a specialized chemical intermediate valued for its unique combination of an α-keto ester and a silylated alkyne. This structure allows for a diverse range of chemical transformations.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
CAS Number 379224-67-6[1]
Molecular Formula C₉H₁₄O₃Si[1]
Molecular Weight 198.29 g/mol [1]
Synonyms 3-Butynoic acid, 2-oxo-4-(trimethylsilyl)-, ethyl ester; Ethyl 4-(TMS)-2-oxo-but-3-ynoate[2]

Note: Definitive physical properties such as boiling point and density for this specific compound are not widely published. It is characterized as a combustible liquid.[1]

Synthesis and Mechanistic Considerations

Conceptual Synthesis Pathway

G cluster_0 Step 1: Formation of the Nucleophile cluster_1 Step 2: Acylation TMSA Trimethylsilylacetylene Base Strong Base (e.g., n-BuLi) TMSA->Base Deprotonation TMSA_Anion Trimethylsilylacetylide Anion Base->TMSA_Anion EOC Ethyl Oxalyl Chloride TMSA_Anion->EOC Nucleophilic Attack Product Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate EOC->Product

Caption: Conceptual synthesis of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate.

Experimental Rationale: The choice of a strong, non-nucleophilic base like n-butyllithium is critical to ensure complete deprotonation of the terminal alkyne without competing side reactions. The reaction would need to be conducted under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere) due to the high reactivity of the organolithium intermediate and the moisture sensitivity of both the starting materials and the product.[2]

Key Applications in Heterocyclic Synthesis

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a powerful building block for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry.

Bohlmann-Rahtz Pyridine Synthesis

This reagent is particularly effective in the Bohlmann-Rahtz synthesis of substituted pyridines.[2] This reaction involves the condensation of an enamine with an ethynyl ketone.[3] The use of a silylated alkyne offers advantages in terms of stability and handling compared to the more volatile, unsubstituted parent compounds.[3]

Reaction Workflow: Bohlmann-Rahtz Pyridine Synthesis

G Reagent Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate Intermediate Aminodiene Intermediate Reagent->Intermediate Condensation Enamine Substituted Enamine Enamine->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Cyclodehydration Catalyst Acid Catalyst (optional) Catalyst->Pyridine Lowers Reaction Temp.

Caption: Workflow for the Bohlmann-Rahtz pyridine synthesis.

Protocol Insights: The initial condensation is typically followed by a heat-induced cyclodehydration to form the aromatic pyridine ring. The use of an acid catalyst can significantly lower the temperature required for the final cyclization step, making the reaction more amenable to sensitive substrates.[3] The trimethylsilyl group is often cleaved in situ during the reaction, particularly in the presence of protic solvents or acidic conditions.[3]

[3+2] Annulation Reactions

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is also a valuable component in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. For instance, it reacts with pyridinium thiolates to form tetrasubstituted thiophenes.[2]

Experimental Protocol: Synthesis of Tetrasubstituted Thiophenes

This protocol is adapted from a published procedure by Wang et al. (2021).[2]

Materials:

  • Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

  • Pyridinium 1,4-zwitterionic thiolate

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the pyridinium 1,4-zwitterionic thiolate in an anhydrous solvent under an inert atmosphere, add a solution of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted thiophene.

Causality in Experimental Design: The choice of an anhydrous solvent and inert atmosphere is paramount to prevent the decomposition of the starting materials and intermediates.[2] The reaction temperature and time will depend on the specific substrates used and should be optimized for each new transformation.

Safety and Handling

As a reactive chemical intermediate, proper handling of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is essential.

Table 2: Hazard and Precautionary Information

Hazard StatementPrecautionary StatementSource(s)
H227: Combustible liquid P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
H315: Causes skin irritation P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
H319: Causes serious eye irritation P305+P351+P338: IF IN CONTACT WITH EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]
Air and Moisture Sensitive Handle and store under an inert atmosphere in a dry, well-ventilated place.[2]

Self-Validating Protocols: All experimental setups involving this reagent should incorporate measures to rigorously exclude air and moisture. This includes the use of flame-dried glassware, inert gas blanketing, and anhydrous solvents. The progress of any reaction should be carefully monitored (e.g., by TLC or NMR) to validate that the desired transformation is occurring and to detect any potential decomposition.

Conclusion

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a highly valuable, albeit sensitive, reagent for the construction of complex molecular architectures, particularly substituted pyridines and thiophenes. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its successful application. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively utilize this powerful synthetic tool.

References

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Silylated α-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Silylated α-keto esters, specifically in their O-silylated form as silyl enol ethers or silyl ketene acetals, are pivotal intermediates in modern organic synthesis. Their utility is intrinsically linked to their stability and the regioselectivity of their formation. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of these compounds. We will delve into the critical interplay of steric and electronic factors, the practical implications of kinetic versus thermodynamic control during synthesis, and the potential for structural isomerization via rearrangements. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of silylated α-keto esters through a deep understanding of their fundamental chemical behavior.

Introduction: The Dual Nature of Silylated α-Keto Esters

α-Keto esters are versatile building blocks in chemical synthesis due to the presence of two adjacent electrophilic carbonyl groups.[1][2][3][4] The introduction of a silyl group can occur at two distinct locations: on the α-carbon (C-silylation) or on the enolate oxygen (O-silylation). While α-silyl esters are stable compounds, the focus of this guide is on their O-silylated isomers, commonly known as silyl ketene acetals or, more broadly, silyl enol ethers.[5] These silyl enol ethers are neutral, isolable enolate surrogates that serve as mild nucleophiles in a variety of crucial C-C bond-forming reactions, such as the Mukaiyama aldol addition.[6][7]

The thermodynamic stability of these silyl enol ethers is a paramount concern. It dictates not only the conditions required for their synthesis and storage but also the regiochemical outcome when derived from unsymmetrical precursors. Understanding the factors that favor the most stable isomer—the thermodynamic product—is essential for predictable and efficient synthetic design.

The Decisive Battleground: Kinetic vs. Thermodynamic Control

The synthesis of a silyl enol ether from an enolizable ester or ketone presents a classic case of kinetic versus thermodynamic control.[8] When an unsymmetrical precursor offers two potential sites for enolization, two different regioisomeric silyl enol ethers can be formed.

  • Kinetic Control : This pathway is favored under irreversible conditions, typically employing a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at very low temperatures (e.g., -78 °C).[6][9][10] The base rapidly and preferentially removes the most sterically accessible α-proton, leading to the formation of the less-substituted, kinetically favored silyl enol ether.[11]

  • Thermodynamic Control : This pathway is achieved under conditions that allow for equilibration. This typically involves using a weaker, less hindered base (e.g., triethylamine, Et₃N) at higher temperatures (room temperature or above) with longer reaction times.[8][9][10] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting material, allowing for the gradual formation and accumulation of the more stable, more substituted thermodynamic enolate, which is then trapped by the silylating agent.

The ability to selectively generate one regioisomer over the other is a powerful tool for directing the course of a synthesis.[8]

G cluster_main Regioselective Silyl Enol Ether Formation cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone Unsymmetrical α-Keto Ester K_Base Strong, Bulky Base (e.g., LDA), -78°C Ketone->K_Base T_Base Weaker Base (e.g., Et3N), RT Ketone->T_Base K_Enolate Kinetic Enolate (Less Substituted) Higher Energy K_Base->K_Enolate Fast, Irreversible Deprotonation K_Product Kinetic Silyl Enol Ether (Less Stable Isomer) K_Enolate->K_Product Trapping (R3SiCl) T_Enolate Thermodynamic Enolate (More Substituted) Lower Energy K_Enolate->T_Enolate Equilibration (favored at higher T) T_Base->T_Enolate Slow, Reversible Deprotonation T_Product Thermodynamic Silyl Enol Ether (More Stable Isomer) T_Enolate->T_Product Trapping (R3SiCl)

Caption: Kinetic vs. Thermodynamic pathways for silyl enol ether formation.

Core Factors Governing Thermodynamic Stability

The inherent stability of a silylated α-keto ester (as a silyl enol ether) is a multifactorial property derived from an interplay of steric and electronic effects.

Substitution of the Enol Ether Double Bond

Analogous to Zaitsev's rule for alkenes, the thermodynamic stability of a silyl enol ether increases with the degree of substitution on the C=C double bond.[10] The more substituted isomer is generally the thermodynamic product because the alkyl groups stabilize the sp²-hybridized carbons of the double bond through hyperconjugation and inductive effects.

Steric Bulk of the Silyl Group

The nature of the substituents on the silicon atom profoundly impacts the stability of the Si-O bond and the molecule as a whole. Bulkier silyl groups lead to more stable silyl enol ethers.[12][13] This increased stability is primarily due to steric hindrance, which shields the silicon atom from nucleophilic attack (e.g., by water during hydrolysis) and protects the labile Si-O bond.[13]

The general order of stability is: TMS (less stable) < TES < TBDMS < TIPS < TBDPS (more stable)

The Brook Rearrangement: An Isomeric Equilibrium

A crucial consideration in the stability of silylated carbonyl compounds is the Brook rearrangement. This is an intramolecular, base-catalyzed migration of a silyl group from carbon to an adjacent oxygen atom, forming a silyl ether.[14][15][16] The reverse process is known as the retro-Brook rearrangement.

For α-silyl-α-hydroxy esters, deprotonation of the hydroxyl group initiates a rapid migration of the silyl group to the oxygen, yielding a silyl enol ether. The driving force for this rearrangement is the formation of the exceptionally strong silicon-oxygen bond, which is significantly more stable than the silicon-carbon bond.[15] This rearrangement underscores the inherent thermodynamic preference for the O-silylated isomer (silyl enol ether) over the corresponding C-silylated alkoxide.

Brook_Rearrangement cluster_0 Brook Rearrangement start α-Silyl Carbinol (from α-Silyl Ester + Nu-) alkoxide Alkoxide Intermediate start->alkoxide Base (e.g., NaH) transition Pentavalent Silicon Transition State alkoxide->transition Intramolecular Attack carbanion Carbanion Intermediate transition->carbanion Si-C Bond Cleavage product Silyl Enol Ether (Thermodynamically Favored) carbanion->product Protonation

Caption: The mechanism of the thermodynamically driven Brook rearrangement.

Quantitative Stability Data

The stability of the silyl ether moiety is a reliable proxy for the overall stability of the silylated α-keto ester against decomposition, particularly hydrolysis. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions, highlighting the protective effect of sterically demanding groups.

Silyl GroupAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
TriethylsilylTES64~10-100
tert-ButyldimethylsilylTBDMS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Data synthesized from comparative guides on silyl ether stability.[13]

This data clearly demonstrates that increasing the steric bulk on the silicon atom dramatically decreases the rate of cleavage, thus enhancing the thermodynamic stability of the molecule.

Experimental Protocols

The following protocols provide methodologies for the selective synthesis of thermodynamic and kinetic silyl enol ethers from a model α-keto ester precursor.

Protocol 1: Synthesis of the Thermodynamic Silyl Enol Ether

Objective: To synthesize the more substituted, thermodynamically stable silyl enol ether of ethyl 2-methyl-3-oxobutanoate.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (50 mL) and ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol).

  • Addition of Reagents: Add triethylamine (Et₃N) (2.1 mL, 15 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.81 g, 12 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The extended reaction time at elevated temperature allows the system to reach thermodynamic equilibrium.[8]

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃ (20 mL). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired thermodynamic silyl enol ether.

Protocol 2: Synthesis of the Kinetic Silyl Enol Ether (for comparison)

Objective: To synthesize the less substituted, kinetically favored silyl enol ether of ethyl 2-methyl-3-oxobutanoate.

Methodology:

  • Base Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.5 mL, 10.5 mmol) in anhydrous tetrahydrofuran (THF) (20 mL). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Enolate Formation: Add a solution of ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour. The strong, bulky LDA base will deprotonate the less hindered methyl group.[10]

  • Silylation: Add TBDMSCl (1.81 g, 12 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ and follow the workup and purification procedure described in Protocol 1.

Caption: General experimental workflow for selective silyl enol ether synthesis.

Conclusion

The thermodynamic stability of silylated α-keto esters is a cornerstone of their synthetic utility. By understanding and manipulating the reaction conditions, chemists can selectively access either the kinetic or the more stable thermodynamic regioisomer. The stability of these compounds is governed by a predictable set of principles: the steric bulk of the silyl protecting group and the substitution pattern of the enol ether double bond are the dominant factors. The inherent thermodynamic driving force to form a strong Si-O bond, exemplified by the Brook rearrangement, further solidifies the preference for the O-silylated enol ether structure. A thorough grasp of these principles empowers researchers to design more robust, efficient, and predictable synthetic routes for the development of complex molecules in pharmaceuticals and materials science.

References

  • Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. (n.d.). Benchchem.
  • Ozonolysis of silyl enol ethers. (n.d.). CORE.
  • 1.5.3 Brook Rearrangement as the Key Step in Domino Reactions. (n.d.). Thieme.
  • The Brook Rearrangement and Beyond: Then and Now. (n.d.). Gelest, Inc.
  • Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Nemoto, H., et al. (2008). One-Pot Synthesis of α-Siloxy Esters Using a Silylated Masked Acyl Cyanide. Synthesis, 3819-3827.
  • Brook Rearrangement. (n.d.). Organic Chemistry Portal.
  • Landais, Y. (n.d.). The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles. Science of Synthesis.
  • Brook Rearrangement. (2025, June 24). Alfa Chemistry.
  • Silyl enol ether. (n.d.). Wikipedia.
  • Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary.
  • Silyl enol ethers in aldol reactions. (n.d.). Al-Kimia.
  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube.
  • Applications of typical α-keto acids and their esters. (n.d.). ResearchGate.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI.
  • Preparation method of alpha-keto ester. (n.d.). Google Patents.
  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journals.

Sources

Technical Guide: Solubility Profiling & Handling of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (ETSB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Handling of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (ETSB) Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (ETSB) is a specialized, high-value intermediate utilized primarily in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines.[1] Its structure—comprising an


-keto ester, an alkyne, and a trimethylsilyl (TMS) protecting group—renders it a versatile 1,3-bis-electrophile.[2]

However, its unique electronic structure creates specific solubility and stability challenges.[2] While highly lipophilic due to the TMS and ethyl groups, the


-keto ester moiety makes it susceptible to hydrolysis and nucleophilic attack.[2] This guide provides a scientifically grounded solubility matrix, handling protocols, and mechanistic insights to ensure experimental reproducibility.

Physicochemical Identity & Properties[2][3][4][5][6][7]

PropertyData
Chemical Name Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate
CAS Registry Number 379224-67-6
Molecular Formula

Molecular Weight 198.29 g/mol
Physical State Yellowish Liquid / Low-melting Solid (dependent on purity)
Key Functionality Michael Acceptor, 1,3-Bis-electrophile, TMS-protected alkyne

Solvent Compatibility & Solubility Matrix

As thermodynamic saturation data is not standardized for this intermediate, the following data represents Operational Solubility derived from validated synthetic protocols. These values reflect concentrations used successfully in reaction schemes without precipitation.[2]

Table 1: Operational Solubility Profile
SolventSolubility RatingOperational Conc. (M)Stability RiskApplication Context
Dichloromethane (DCM) Excellent 0.1 – 0.5 MLowStandard solvent for annulation and oxidation reactions.
Tetrahydrofuran (THF) Excellent 0.1 – 0.5 MLowIdeal for organometallic additions; must be anhydrous.[2]
Toluene Good 0.1 – 0.3 MLowUsed in Bohlmann-Rahtz heteroannulations (high boiling point).
Ethanol (EtOH) Good 0.05 – 0.2 MModerate Risk of transesterification/ketalization. Used primarily for hydrazine condensations where protic solvent is required.[2]
Acetonitrile (MeCN) Good 0.1 MLowUseful for Lewis-acid catalyzed cycloadditions.
Diethyl Ether Moderate < 0.1 MLowGood for extraction; less common for reaction due to volatility.[2]
Water Insoluble N/AHigh Hydrolytic Decomposition. Reacts to form the corresponding acid and eventually decarboxylates.[2]

Critical Note: The TMS group is acid-labile. Avoid using unbuffered protic solvents if the TMS group must be retained in the final product.[2]

Mechanistic Visualization: Reactivity & Solvent Choice[9]

The following diagram illustrates the decision logic for solvent selection based on the intended reaction pathway of ETSB.

ETSB_Solvent_Logic ETSB ETSB (Starting Material) Reaction_Type Intended Reaction ETSB->Reaction_Type Cycloaddition [3+2] or [4+2] Cycloaddition (e.g., Pyridinium thiolates) Reaction_Type->Cycloaddition Condensation Nucleophilic Condensation (e.g., Hydrazines) Reaction_Type->Condensation Organometallic Nucleophilic Addition (e.g., Grignard) Reaction_Type->Organometallic DCM Dichloromethane (DCM) Anhydrous Cycloaddition->DCM Solubility + Inertness EtOH Ethanol (EtOH) Protic Condensation->EtOH Promotes Proton Transfer THF THF / Toluene Anhydrous Organometallic->THF Coordination + Solubility

Figure 1: Solvent selection logic based on the electrophilic reactivity profile of ETSB.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the solution becomes cloudy or changes color unexpectedly (e.g., dark brown indicating decomposition), abort and check solvent water content.

Protocol A: Preparation of Stock Solution in Anhydrous DCM (0.2 M)

For use in cycloaddition or oxidation reactions.[2]

  • Glassware Prep: Flame-dry a 25 mL round-bottom flask and cool under a stream of Argon/Nitrogen.

  • Weighing: Weigh 396 mg (2.0 mmol) of ETSB.

    • Note: If ETSB is a low-melting solid, warm gently (30°C) to melt before transfer if handling as a liquid is preferred, or weigh as solid.[2]

  • Solvent Addition: Add 8.0 mL of anhydrous Dichloromethane (DCM).

  • Dissolution: Swirl gently. The compound should dissolve instantly to give a clear, slightly yellow solution.[2]

  • Volume Adjustment: Transfer to a volumetric flask (if precise concentration is needed) and dilute to 10.0 mL with DCM.

  • Validation: Check for turbidity. If turbid, the DCM may contain water, causing hydrolysis.[2] Dry over

    
     if necessary.
    
Protocol B: Heterocyclization with Hydrazine in Ethanol

Demonstrating solubility in protic media for pyrazole synthesis.

  • Dissolution: Dissolve 1.0 equiv of ETSB in absolute Ethanol (0.1 M concentration).

    • Observation: Solution should be clear.

  • Reagent Addition: Add 1.1 equiv of Hydrazine Hydrate dropwise at

    
    .
    
    • Mechanism:[3][4][5] The hydrazine attacks the

      
      -keto carbonyl first, followed by cyclization onto the alkyne or ester.[2]
      
  • Reaction: Allow to warm to room temperature.

    • Solubility Check: If the product precipitates (often a white/off-white solid), this indicates successful reaction and low solubility of the pyrazole product in EtOH, simplifying purification.[2]

Stability & Storage Guidelines

The solubility of ETSB is inextricably linked to its stability.[2] Dissolving it in incompatible solvents leads to degradation.[2]

  • Moisture Sensitivity: The TMS-alkyne bond is relatively stable, but the

    
    -keto ester is prone to hydration.[2]
    
    • Rule: Always store solutions under inert gas (Argon/Nitrogen).[2]

  • Protic Solvents: In Methanol or Ethanol, slow transesterification (exchange of the ethyl group) can occur if catalytic acid/base is present.[2] Use these solvents only for immediate reactions, not for storage.[2]

  • Storage: Store neat compound at -20°C. Solutions in DCM or Toluene are stable for <24 hours at 4°C.

References

  • Bagley, M. C., et al. (2001).[1][2] "A New and Highly Expedient Synthesis of Pyrido[2,3-d]Pyrimidines." Tetrahedron Letters, 42(37), 6585–6588.[1][2] (Demonstrates solubility/reaction in polar organic solvents).

  • Wang, T., et al. (2021).[1][2] "Synthesis of Tetrasubstituted Thiophenes from Pyridinium 1,4-Zwitterionic Thiolates and Modified Activated Alkynes." Chinese Chemical Letters, 32(12), 3972–3975.[1][2] (Validates DCM as a primary reaction solvent).

Sources

An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-Oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a highly functionalized and versatile building block in modern organic synthesis. Its unique molecular architecture, combining an α-ketoester, a protected terminal alkyne, and a sterically influential trimethylsilyl group, presents both opportunities and challenges in synthetic chemistry. This guide provides an in-depth structural analysis of this reagent, offering field-proven insights into its spectroscopic characterization, synthesis, and key reactive properties. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind analytical methodologies and explores the compound's utility in constructing complex heterocyclic systems relevant to medicinal chemistry.

Introduction: Unveiling a Multifunctional Reagent

In the landscape of synthetic chemistry, reagents that offer a confluence of reactive sites in a stable, manipulable form are of paramount importance. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a prime example of such a molecule. It serves as a linchpin in various synthetic transformations due to the orthogonal reactivity of its functional groups. The trimethylsilyl (TMS) group plays a crucial role, acting as a robust protecting group for the terminal alkyne.[1][2] This protection prevents the acidic acetylenic proton from engaging in undesirable side reactions, thereby expanding the compound's compatibility with various reagents and reaction conditions.[2]

The unique electronic properties of the conjugated ynone system, flanked by an ester, make this compound an excellent substrate for a range of transformations, including cycloadditions and asymmetric reactions.[3][4] Its application in the synthesis of complex molecules, such as tetrasubstituted thiophenes and pyrido[2,3-d]pyrimidines, underscores its significance in programs aimed at drug discovery and materials science.[3][4] This guide will systematically deconstruct the molecule's structural features through the lens of modern analytical techniques.

Molecular Architecture and Functional Group Analysis

The structure of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a carefully orchestrated assembly of functional groups, each contributing to its overall reactivity profile. Understanding this architecture is fundamental to predicting its behavior in chemical reactions.

Caption: Molecular structure of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate.

  • α-Ketoester Moiety: The vicinal diketo functionality (an α-ketoester) is a potent electrophile. The electron-withdrawing nature of the adjacent ester carbonyl and the alkyne group enhances the reactivity of the C2 ketone towards nucleophilic attack.

  • Trimethylsilyl (TMS) Group: The TMS group is not merely a placeholder. Its steric bulk can influence the regioselectivity of reactions at adjacent positions. It is stable under many conditions but can be selectively removed, typically using fluoride ion sources (like TBAF) or under mild basic/acidic conditions, to liberate the terminal alkyne for further functionalization.[1]

  • Conjugated System: The molecule possesses a conjugated π-system extending across the alkyne and the α-keto group. This conjugation influences the molecule's electronic structure and is readily observable in its spectroscopic data.

Comprehensive Spectroscopic Elucidation

A robust structural assignment relies on the synergistic interpretation of multiple spectroscopic techniques. The workflow for analyzing a novel or synthesized batch of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate involves a systematic acquisition and interpretation of NMR, IR, and MS data.

G cluster_workflow Structural Analysis Workflow Sample Sample Preparation (Anhydrous CDCl₃) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (Thin Film) Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS Data Data Integration & Interpretation NMR->Data IR->Data MS->Data Structure Final Structure Confirmation Data->Structure

Caption: Standard workflow for the spectroscopic analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic. The key is to recognize the characteristic patterns of the ethyl and TMS groups.

    • Ethyl Group: A quartet for the methylene protons (-OCH₂CH₃) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-OCH₂CH₃). The methylene protons are deshielded by the electronegative oxygen.

    • TMS Group: A sharp, intense singlet for the nine equivalent protons of the three methyl groups on the silicon atom. This peak is typically found far upfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum reveals all unique carbon environments. Due to the molecule's linearity and lack of symmetry, nine distinct signals are expected.

    • Carbonyl Carbons: The ester (C=O) and ketone (C=O) carbons are the most deshielded, appearing at the low-field end of the spectrum (160-200 ppm).[5]

    • Alkynyl Carbons: The sp-hybridized carbons of the alkyne typically resonate in the range of 80-100 ppm.

    • Ethyl Group Carbons: The methylene carbon (-OCH₂) appears around 60-70 ppm, while the methyl carbon (-CH₃) is found further upfield.

    • TMS Carbon: The methyl carbons attached to the silicon atom are highly shielded and appear upfield, often below 0 ppm.

Predicted Spectroscopic Data ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (Thin Film) Mass Spec. (EI)
Assignment δ (ppm), Multiplicity, J (Hz) δ (ppm) ν (cm⁻¹) m/z (fragment)
Si(CH₃)₃~0.25 (s, 9H)~-1.01250 (Si-C stretch)73 ([Si(CH₃)₃]⁺)
OCH₂CH₃~1.35 (t, 3H, J=7.1)~14.02980 (C-H stretch)170 ([M-C₂H₅]⁺)
OCH₂CH₃~4.30 (q, 2H, J=7.1)~62.51180 (C-O stretch)153 ([M-OC₂H₅]⁺)
C≡C-Si-~95.02180 (C≡C stretch)-
C≡C-C=O-~98.0--
C=O (Ester)-~160.01745 (C=O stretch)-
C=O (Ketone)-~182.01680 (C=O stretch)-
Molecular Ion ---198 ([M]⁺)

Table 1: Predicted Spectroscopic Data for Ethyl 2-Oxo-4-(trimethylsilyl)but-3-ynoate. Chemical shifts (δ) are referenced to TMS (0 ppm). Wavenumbers (ν) are characteristic absorption bands.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, based on their characteristic vibrational frequencies.[6]

  • C=O Stretching: The most prominent features in the IR spectrum will be the strong absorptions from the two carbonyl groups. The ester carbonyl is expected around 1745 cm⁻¹, while the conjugated ketone carbonyl will appear at a lower frequency, around 1680 cm⁻¹.[7]

  • C≡C Stretching: The carbon-carbon triple bond stretch will be observed in the 2100-2200 cm⁻¹ region. Its intensity is enhanced by the conjugation with the carbonyl group.

  • Si-C Stretching: A characteristic absorption for the Si-C bond is expected around 1250 cm⁻¹.

  • C-H Stretching: Absorptions corresponding to sp³ C-H bonds of the ethyl and TMS groups will be present just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. For a molecule with the formula C₉H₁₄O₃Si, the expected molecular weight is approximately 198.29 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak should be observable at m/z = 198.

  • Key Fragments: Common fragmentation pathways would include:

    • Loss of an ethyl radical (•C₂H₅), leading to a peak at m/z = 169.

    • Loss of an ethoxy radical (•OC₂H₅), resulting in a peak at m/z = 153.

    • Cleavage of the Si-C bond, generating the stable trimethylsilyl cation at m/z = 73.

Synthesis and Experimental Protocols

The reliable synthesis and purification of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate are critical for its use in subsequent reactions. The compound is known to be sensitive to air and moisture, necessitating the use of anhydrous conditions throughout its preparation and handling.[3][4]

Protocol 4.1: Synthesis of Ethyl 2-Oxo-4-(trimethylsilyl)but-3-ynoate

This protocol is a representative procedure based on established organometallic chemistry principles.

  • Apparatus Setup: All glassware must be oven-dried (120 °C) and assembled hot under an inert atmosphere (Argon or Nitrogen).

  • Starting Material: To a stirred solution of (Trimethylsilyl)acetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the lithium acetylide.

  • Acylation: In a separate flask, add ethyl oxalyl chloride (1.1 eq) to anhydrous THF. Cool this solution to -78 °C.

  • Reaction: Transfer the lithium acetylide solution from step 2 into the ethyl oxalyl chloride solution from step 3 via cannula. Maintain the temperature at -78 °C.

  • Quenching: After stirring for 2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the title compound as a pale yellow liquid.

Chemical Reactivity and Synthetic Applications

The true value of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate lies in its application as a versatile synthon. Its predictable reactivity allows for the construction of diverse and complex molecular scaffolds.[3][4]

reagent Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate thiophene Tetrasubstituted Thiophenes reagent->thiophene [3+2] Annulation (Pyridinium Thiolates) pyridine Pyrido[2,3-d]pyrimidines reagent->pyridine Bohlmann-Rahtz Heteroannulation hydroxyester Enantioenriched α-Hydroxyesters reagent->hydroxyester Asymmetric Carbonyl-Ene (Chiral Mg(II) Catalyst)

Caption: Key synthetic transformations involving the title compound.

  • [3+2] Annulation: It reacts with pyridinium 1,4-zwitterionic thiolates to produce highly substituted thiophenes, which are important scaffolds in medicinal chemistry.[3][4]

  • Bohlmann-Rahtz Heteroannulation: This reagent is a key component in the Lewis acid-catalyzed Bohlmann-Rahtz synthesis to form pyridines and fused pyridopyrimidines.[3][4]

  • Asymmetric Carbonyl-Ene Reactions: In the presence of chiral N,N'-dioxide/Mg(II) catalysts, it undergoes carbonyl-ene reactions to yield enantioenriched α-hydroxyesters containing valuable quaternary centers with excellent yield and enantiomeric excess.[3][4]

Conclusion

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a powerful and versatile reagent whose structural features are readily elucidated through a combination of standard spectroscopic techniques. The α-ketoester and TMS-protected alkyne moieties provide a platform for diverse chemical transformations, enabling the efficient synthesis of complex heterocyclic structures. A thorough understanding of its spectroscopic signature, coupled with careful handling under anhydrous conditions, allows researchers to fully exploit its synthetic potential in the development of novel pharmaceuticals and functional materials.

References

  • Franz, A. K. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

  • Franz, A. K. (2024). The role of silicon in drug discovery: a review. PMC. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Nakamura, E., et al. α-Alkenylation of β-Keto Esters and 1,3-Diketones by Addition to Unactivated Alkynes Catalyzed by In(OTf)₃. Organic Syntheses. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. [Link]

  • PubChem. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. National Center for Biotechnology Information. [Link]

  • Trost, B. M. Some Aspects of the Chemistry of Alkynylsilanes. PMC, NIH. [Link]

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). [Link]

  • Mega Lecture. IR SPECTROSCOPY. [Link]

  • Enamine China. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. [Link]

Sources

Methodological & Application

preparation of quinoxalines from ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing 3-((trimethylsilyl)ethynyl)quinoxalin-2(1H)-one utilizing ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate as a bis-electrophilic synthon.

Quinoxalines and their lactam tautomers (quinoxalinones) are "privileged scaffolds" in medicinal chemistry, exhibiting broad bioactivity ranging from antimicrobial to anticancer properties. The specific incorporation of a trimethylsilyl (TMS)-protected alkyne at the C-3 position provides a critical handle for further diversification (e.g., Sonogashira coupling, "Click" chemistry) after deprotection.

This guide moves beyond standard textbook descriptions, offering a field-validated protocol optimized for yield, purity, and reproducibility, compliant with GLP standards.

Chemical Background & Mechanistic Insight

The Reagents
  • Electrophile: Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate.[1]

    • Structure:

      
      
      
    • Reactivity: This molecule possesses two electrophilic centers: the

      
      -keto carbonyl and the ester carbonyl. The ketone is significantly more electrophilic, directing the regioselectivity of the initial nucleophilic attack.
      
  • Nucleophile:

    
    -Phenylenediamine (
    
    
    
    -diaminobenzene).
    • Reactivity: A bis-nucleophile. The first amine attacks the ketone, and the second amine cyclizes onto the ester.

Reaction Mechanism

The formation of the quinoxaline core proceeds via a classic condensation-cyclization sequence. Understanding this mechanism is vital for troubleshooting low yields or impurity profiles.

  • Nucleophilic Attack (Rate Limiting): The lone pair of one amine group attacks the highly electrophilic

    
    -keto carbon.
    
  • Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.

  • Water Elimination (Imine Formation): Loss of water generates an imine (Schiff base).

  • Intramolecular Cyclization: The pendant second amine attacks the ester carbonyl.

  • Elimination of Ethanol: Collapse of the tetrahedral intermediate expels ethanol, closing the ring.

  • Tautomerization: The resulting enamine/amide system tautomerizes to the stable lactam form (quinoxalin-2(1H)-one).

Mechanism SM Starting Materials (Keto-ester + Diamine) Inter1 Hemiaminal Intermediate SM->Inter1 Nucleophilic Attack (Ketone) Inter2 Imine (Schiff Base) Inter1->Inter2 - H₂O Cyclic Cyclization (Amide Formation) Inter2->Cyclic Intramolecular Attack (Ester) Product 3-(TMS-ethynyl) quinoxalin-2(1H)-one Cyclic->Product - EtOH Tautomerization

Figure 1: Mechanistic pathway for the condensation of


-keto esters with 1,2-diamines.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (1.0 equiv)

    • 
      -Phenylenediamine (1.05 equiv) – Note: Slight excess ensures complete consumption of the valuable keto-ester.
      
    • Ethanol (Absolute, anhydrous preferred)

    • Acetic Acid (glacial, optional catalyst)

  • Equipment:

    • Round-bottom flask (RBF) with reflux condenser.

    • Magnetic stirrer and oil bath.

    • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 100 mL RBF, dissolve ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (5.0 mmol, 1.0 equiv) in Ethanol (20 mL).

    • Scientist's Note: The concentration should be approximately 0.25 M. Too dilute, and the reaction slows; too concentrated, and oligomers may form.

  • Add

    
    -phenylenediamine  (5.25 mmol, 1.05 equiv) in a single portion.
    
  • (Optional) Add 2-3 drops of glacial acetic acid .

    • Why? While the reaction proceeds without catalyst, mild acid catalysis activates the carbonyls and accelerates imine formation, often improving yield in shorter times.

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor reaction progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm). The product will likely be highly fluorescent or distinct under UV.

    • Duration: Typically 2–4 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture slowly to room temperature.

  • Critical Step: Place the flask in an ice bath (0–4 °C) for 30 minutes. The product, being less soluble in cold ethanol than the starting materials, should precipitate as a solid.

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold hexanes (2 x 10 mL).

    • Why Hexanes? This removes non-polar impurities and helps dry the solid.

  • Dry the solid under vacuum or in a desiccator.

Step 4: Characterization (Expected Data)

  • Appearance: Yellow to orange crystalline solid.

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the aromatic protons of the quinoxaline ring (multiplets, 7.3–7.8 ppm), the broad NH singlet (12.0–13.0 ppm), and the strong TMS singlet (0.2–0.3 ppm).
  • Yield: Expected range 75–90%.

Visualization of Workflow

Protocol Start Start: Dissolve Keto-ester in Ethanol (0.25 M) AddDiamine Add o-Phenylenediamine (1.05 equiv) Start->AddDiamine Reflux Reflux at 78°C (2-4 Hours) AddDiamine->Reflux Check TLC Check (Hex:EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Cool Cool to RT -> Ice Bath (Precipitation) Check->Cool Complete Filter Vacuum Filtration Wash with Cold EtOH/Hexane Cool->Filter Final Pure Product: 3-(TMS-ethynyl)quinoxalin-2(1H)-one Filter->Final

Figure 2: Operational workflow for the synthesis of the target quinoxalinone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product too soluble in EtOH.Concentrate the solvent volume by 50% on a rotary evaporator, then re-cool. Alternatively, add water dropwise to induce precipitation (antisolvent method).
Low Yield Hydrolysis of TMS group.Ensure all glassware is dry and ethanol is anhydrous. The TMS-alkyne bond is labile under strong acidic/basic conditions; stick to mild acetic acid or no catalyst.
Impure Product Unreacted diamine.The washing step with cold ethanol is critical. If purity remains low, recrystallize from hot ethanol or methanol.
Ring Opening Hydrolysis of lactam.Avoid extended exposure to strong aqueous acids or bases during workup.

Strategic Variations

  • Deprotection: To access the terminal alkyne (useful for "Click" chemistry), treat the product with

    
     in Methanol  at room temperature. The TMS group cleaves readily, leaving the free ethynyl group.
    
  • Substituted Diamines: Using 4-chloro-

    
    -phenylenediamine or 4-methyl-
    
    
    
    -phenylenediamine will yield regioisomeric mixtures (6-substituted vs. 7-substituted quinoxalines). These isomers are often difficult to separate; chromatographic purification (silica gel) will be required instead of simple precipitation.

References

  • Molecules.Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents.

    
    -keto acids/esters with diamines). Retrieved from [Link]
    
  • Organic Chemistry Portal. Synthesis of Quinoxalinones. (Comprehensive database of methodologies). Retrieved from [Link]

Sources

procedure for condensation of hydrazines with alpha-keto alkynes

Application Note: Regiocontrolled Synthesis of Pyrazoles via Condensation of Hydrazines with -Keto Alkynes

Abstract & Strategic Relevance

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the condensation of hydrazines with 1,3-diketones (Knorr synthesis) is the historical standard, it often suffers from poor regioselectivity when using unsymmetrical substrates.

The condensation of hydrazines with


-keto alkynes (ynones)

Mechanistic Insight: The "Fork in the Road"

The reaction between a substituted hydrazine (


  • Path A (1,2-Addition): The terminal nitrogen of the hydrazine attacks the carbonyl carbon (hard electrophile). This forms a hydrazone intermediate, which then undergoes 5-exo-dig cyclization to yield the 1,3-isomer . This path is typically favored by acid catalysis .[1]

  • Path B (1,4-Addition / Michael Addition): The hydrazine attacks the

    
    -carbon of the alkyne (soft electrophile). This forms an enamine intermediate, followed by cyclization to yield the 1,5-isomer . This path is often favored by basic conditions  or polar aprotic solvents.
    
Visualization: Reaction Pathways

PyrazoleMechanismStartYnone + Hydrazine(R-NH-NH2)ForkNucleophilic AttackStart->ForkPathA_Inter1,2-Addition(Hydrazone Formation)Fork->PathA_InterHard NucleophileAcid Cat.PathB_Inter1,4-Addition(Michael Addition)Fork->PathB_InterSoft NucleophileBase Cat.Prod_131,3-DisubstitutedPyrazole(Major w/ Acid)PathA_Inter->Prod_135-exo-digCyclizationProd_151,5-DisubstitutedPyrazole(Major w/ Base)PathB_Inter->Prod_15Cyclization

Figure 1: Mechanistic bifurcation dictating pyrazole regioselectivity.

Critical Parameters & Optimization

Regioselectivity is not binary; it is a spectrum influenced by sterics and electronics.

ParameterConditionEffect on RegioselectivityCausality
Catalyst HCl / p-TsOHFavors 1,3-isomer Protonation of carbonyl makes it the harder electrophile, promoting 1,2-attack.
Catalyst NaOH / Et3NFavors 1,5-isomer Deprotonated hydrazine is a softer nucleophile, preferring the Michael acceptor (

-carbon).
Solvent Ethanol (EtOH)Neutral/MixedProtic solvent stabilizes intermediates; often gives mixtures without catalyst.
Solvent HFIP (Hexafluoroisopropanol)Favors 1,3-isomer Strong H-bond donor activates carbonyl; stabilizes the transition state for 1,2-addition.
Sterics Bulky Hydrazine (e.g., t-Bu)Favors 1,3-isomer Steric hindrance discourages attack at the often more crowded Michael position.

Experimental Protocols

Safety Pre-Requisites
  • Hydrazines: Phenylhydrazine and methylhydrazine are toxic, potential carcinogens, and can be absorbed through the skin. Handle only in a fume hood with double nitrile gloves.

  • Ynones:

    
    -keto alkynes are potent Michael acceptors and skin irritants.
    
  • Exotherm: The condensation is exothermic. Add hydrazine slowly.[1]

Protocol A: Acid-Mediated Synthesis (Target: 1,3-Isomer)

This is the standard "robust" method for generating the 1,3-disubstituted scaffold.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -keto alkyne  (1.0 mmol, 1.0 equiv) in Ethanol  (5 mL, 0.2 M).
    
  • Acidification: Add HCl (concentrated, 2 drops) or p-TsOH (10 mol%).

    • Why? Acid activates the carbonyl, ensuring Path A (1,2-addition) dominates.

  • Addition: Add the substituted hydrazine (1.1 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature.

  • Reaction: Stir at room temperature for 1 hour. If TLC indicates incomplete conversion, heat to reflux (78°C) for 2-4 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with Ethyl Acetate (20 mL) and wash with sat. NaHCO3 (2 x 10 mL) to neutralize the acid.

    • Wash with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Base-Mediated Synthesis (Target: 1,5-Isomer)

Use this protocol when the 1,5-substitution pattern is required. Note that regioselectivity here is often lower than in the acid route and may require chromatographic separation.

  • Preparation: Dissolve

    
    -keto alkyne  (1.0 mmol) in DMF  or Ethanol  (5 mL).
    
  • Base Addition: Add Cesium Carbonate (Cs2CO3) (1.5 equiv) or Et3N (2.0 equiv).

  • Hydrazine Addition: Add hydrazine hydrochloride salt (1.2 equiv).

    • Note: Using the salt forms the free base in situ, providing a controlled concentration of the nucleophile.

  • Reaction: Heat to 60-80°C for 4-6 hours.

  • Workup: Pour into ice water (50 mL). Extract with Et2O (3 x 20 mL).

    • Critical Step: The 1,5-isomer is often less polar; check TLC carefully.

Self-Validating Analytical Framework

How do you prove you have the correct isomer? Do not rely solely on melting point.[1] Use NOE (Nuclear Overhauser Effect) NMR.

Isomer Identification Workflow
  • 1,3-Isomer: The N-substituent (e.g., Phenyl) is far from the C5-substituent. NOE Signal: WEAK or ABSENT.

  • 1,5-Isomer: The N-substituent is spatially close to the C5-substituent. NOE Signal: STRONG.

Characterization Data Table (Example: Phenylhydrazine + Phenyl-ynone)
Feature1,3,5-Triphenylpyrazole (1,3-isomer)1,5-Diphenyl-3-methylpyrazole (1,5-isomer)
1H NMR (C4-H)

6.8 - 7.0 ppm (Singlet)

6.5 - 6.7 ppm (Singlet)
13C NMR (C3 vs C5) C3 is typically downfield of C5 due to N-N bond proximity.C5 is shielded by the N-Phenyl ring (anisotropic effect).
NOE Contact N-Ph

C5-H (Weak/None)
N-Ph

C5-Substituent (Strong)
Analytical Workflow Diagram

AnalysisWorkflowSampleCrude ProductTLCTLC Analysis(Check for 2 spots)Sample->TLCPurifyColumn ChromatographyTLC->PurifyNMR1H NMR + NOESYPurify->NMRDecisionNOE betweenN-R and C5-R?NMR->DecisionRes13Confirm 1,3-IsomerDecision->Res13No (Weak)Res15Confirm 1,5-IsomerDecision->Res15Yes (Strong)

Figure 2: Workflow for definitive structural assignment.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Acetylenic Ketones." Journal of Organic Chemistry. (2008).

  • Mechanistic Review: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.

  • Green Chemistry Approaches: Martins, M. A. P., et al. "Solvent-free synthesis of pyrazoles." Green Chemistry. (2009).

  • NMR Characterization: Alkorta, I., et al. "NMR of Pyrazoles."[2][3][4] Annual Reports on NMR Spectroscopy.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Cyclization Reactions of TMS-Alkyne Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cyclization reactions of trimethylsilyl (TMS)-alkyne esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during these critical synthetic transformations. Our goal is to provide you with the expertise and practical insights necessary to maximize your reaction yields and achieve your synthetic targets.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the cyclization of TMS-alkyne esters. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My cyclization reaction is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?

A1: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Catalyst Inactivity:

    • Explanation: Many cyclization reactions, particularly those involving gold or platinum catalysts, are sensitive to catalyst deactivation.[1][2] The active catalytic species may not be forming or could be decomposing under the reaction conditions. For gold(I) catalysts, an in-situ activation with a silver salt is often required to generate the cationic species that activates the alkyne.[1]

    • Solution:

      • Catalyst Choice: Ensure you are using the appropriate catalyst for your specific transformation. Gold(I) complexes like AuCl(PPh3) often require a silver co-catalyst (e.g., AgSbF6, AgOTf) to generate the active cationic gold species.[1] Platinum catalysts like PtCl2 can also be effective.[3]

      • Catalyst Loading: While catalytic amounts are used, too low a concentration may not be sufficient to drive the reaction to completion. Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to see if the yield improves.[4]

      • Freshness and Purity: Use freshly purchased or properly stored catalysts. Air and moisture can deactivate many transition metal catalysts.

  • Inappropriate Solvent:

    • Explanation: The solvent plays a critical role in solubility, catalyst stability, and reaction kinetics.[5] A solvent that does not fully dissolve the starting materials or deactivates the catalyst will lead to poor results.

    • Solution:

      • Solvent Screening: If possible, screen a range of anhydrous solvents with varying polarities. Common choices for these reactions include dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, and acetonitrile.[5][6]

      • Anhydrous Conditions: Ensure all solvents are rigorously dried. The presence of water can lead to hydrolysis of the ester or deactivation of the catalyst.

  • Suboptimal Reaction Temperature:

    • Explanation: Cyclization reactions have an optimal temperature range. Too low a temperature may result in a sluggish or stalled reaction, while too high a temperature can lead to decomposition of the starting material, product, or catalyst.

    • Solution:

      • Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 40 °C, 80 °C) to find the optimal condition. Monitor the reaction by TLC or LC-MS to track product formation and starting material consumption.

  • Premature Deprotection of the TMS Group:

    • Explanation: The TMS group is labile, especially under acidic or basic conditions.[7][8] If your reaction conditions are inadvertently causing the TMS group to cleave, the resulting terminal alkyne may react differently or not at all.

    • Solution:

      • pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base. For acid-catalyzed reactions, use the mildest acid that is effective.[9]

      • Alternative Protecting Groups: If premature deprotection is a persistent issue, consider using a more robust silyl protecting group, such as triethylsilyl (TES) or triisopropylsilyl (TIPS).[10][11]

Q2: I am observing the formation of significant side products. How can I increase the selectivity for my desired cyclized product?

A2: The formation of side products indicates competing reaction pathways. Understanding these pathways is key to suppressing them.

Probable Causes & Solutions:

  • Intermolecular vs. Intramolecular Reactions:

    • Explanation: At high concentrations, intermolecular reactions, such as alkyne trimerization to form benzene derivatives, can compete with the desired intramolecular cyclization.[12]

    • Solution:

      • High Dilution: Run the reaction under high dilution conditions (e.g., slowly adding the substrate to the reaction mixture over several hours). This favors the intramolecular pathway by keeping the instantaneous concentration of the substrate low.

  • Competing Cyclization Pathways (endo vs. exo):

    • Explanation: Depending on the substrate and catalyst, cyclization can proceed through different pathways (e.g., 5-exo-dig vs. 6-endo-dig), leading to different ring sizes. The electronic nature of the alkyne and the nucleophilic character of the attacking group play a crucial role.[9]

    • Solution:

      • Catalyst and Ligand Effects: The choice of metal and its ligands can significantly influence the regioselectivity of the cyclization. Experiment with different catalysts (e.g., gold, platinum, indium) and ligands on the metal center.[13][14] For example, different gold(I) catalysts can favor different cyclization modes.[13]

      • Substrate Modification: Small changes to the substrate structure, such as the nature of the ester or the substituents on the alkyne, can alter the electronic and steric factors that govern the cyclization pathway.

  • Formation of Acyclic Byproducts:

    • Explanation: Incomplete cyclization can lead to the formation of acyclic isomers or hydration of the alkyne if water is present.[15]

    • Solution:

      • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent alkyne hydration.

      • Reaction Time and Temperature Optimization: Monitor the reaction closely to determine the optimal reaction time. Stopping the reaction too early can leave unreacted starting material, while running it for too long can lead to product decomposition or the formation of other byproducts.

Q3: The reaction starts but then stalls, leaving a significant amount of unreacted starting material. What should I do?

A3: A stalled reaction often points to catalyst deactivation or the establishment of an unfavorable equilibrium.

Probable Causes & Solutions:

  • Catalyst Decomposition:

    • Explanation: The catalyst may be unstable under the reaction conditions over a prolonged period.

    • Solution:

      • Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, try adding it in portions throughout the reaction. This can help maintain a sufficient concentration of the active catalyst.

      • Use of Stabilizing Ligands: For transition metal catalysts, the choice of ligand can significantly impact stability. More robust ligands can prevent catalyst decomposition.

  • Product Inhibition:

    • Explanation: In some cases, the product of the reaction can coordinate to the catalyst more strongly than the starting material, leading to product inhibition and a stalled reaction.

    • Solution:

      • Lowering the Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor product binding to the catalyst.

      • Investigate Different Catalysts: A different metal or ligand set may have a lower affinity for the product, thus avoiding inhibition.

  • Reversible Reaction:

    • Explanation: The cyclization may be a reversible process, and the equilibrium may lie on the side of the starting material under the chosen conditions.

    • Solution:

      • Le Chatelier's Principle: If a small molecule (e.g., water, alcohol) is eliminated during the reaction, its removal can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[16]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the cyclization of TMS-alkyne esters.

Q4: What is the role of the Trimethylsilyl (TMS) group in these cyclization reactions?

A4: The TMS group serves multiple important functions in these reactions:

  • Protecting Group: It acts as a protecting group for the terminal alkyne, preventing unwanted side reactions of the acidic acetylenic proton.[17]

  • Steric and Electronic Influence: The bulky TMS group can influence the regioselectivity of the cyclization by sterically directing the approach of the nucleophile.[18] Electronically, the silicon atom can stabilize a developing positive charge on the adjacent carbon atom (the α-silyl effect), which can also influence the reaction pathway.[18]

  • Solubility: The presence of the TMS group often increases the solubility of the substrate in organic solvents.

  • Synthetic Handle: After cyclization, the TMS group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or mild acid) to reveal a terminal alkyne, or it can be replaced with other functional groups, providing a handle for further synthetic diversification.[7][19]

Q5: Which catalysts are most effective for the cyclization of TMS-alkyne esters?

A5: The choice of catalyst is highly dependent on the specific substrate and the desired product. However, some general trends are observed:

  • Gold(I) Catalysts: Cationic gold(I) complexes are particularly effective at activating the alkyne towards nucleophilic attack.[2] They are generally mild and tolerant of a wide range of functional groups. Common examples include [Au(IPr)Cl]/AgSbF6 and [Au(PPh3)Cl]/AgOTf.[1][15]

  • Platinum Catalysts: Platinum salts, such as PtCl2, can also catalyze these cyclizations, often promoting different reaction pathways compared to gold.[3]

  • Other Lewis Acids: In some cases, other Lewis acids like In(OTf)3 or Brønsted acids can be used to promote the cyclization.[14][16]

The optimal catalyst must often be determined empirically through screening.

Q6: How do I choose the right solvent and temperature for my reaction?

A6: The ideal solvent and temperature are interconnected and depend on the substrate and catalyst.

  • Solvent Selection:

    • Start with a common, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • If solubility is an issue, consider more polar aprotic solvents like acetonitrile or nitromethane, but be aware that they can sometimes coordinate to the metal catalyst and inhibit the reaction.[5]

    • For reactions that are sensitive to solvent polarity, a systematic screening of solvents is recommended.

  • Temperature Optimization:

    • Begin the reaction at room temperature.

    • If the reaction is slow, gradually increase the temperature in increments (e.g., to 40 °C, then 60 °C, etc.) while monitoring for product formation and decomposition.

    • For highly exothermic reactions or sensitive substrates, it may be necessary to cool the reaction.

Q7: What are the best practices for setting up and monitoring these reactions?

A7: Adhering to good laboratory practice is essential for reproducibility and success.

  • Inert Atmosphere: Always set up the reaction under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen, which can degrade reagents and catalysts.

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

  • Reagent Purity: Use purified reagents and substrates. Impurities can interfere with the reaction.

  • Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify any issues early on.

III. Experimental Protocols & Data

General Protocol for a Gold(I)-Catalyzed Cyclization of a TMS-Alkyne Ester

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the TMS-alkyne ester (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.01-0.1 M concentration) via syringe.

  • Catalyst Addition: In a separate vial, weigh the gold(I) catalyst (e.g., AuCl(PPh3), 1-5 mol%) and the silver co-catalyst (e.g., AgSbF6, 1-5 mol%). Dissolve them in a small amount of anhydrous solvent and add this solution to the reaction flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction (e.g., by adding a small amount of saturated aqueous sodium bicarbonate solution). Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table: Common Solvents and Their Properties
SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Good general-purpose solvent, volatile.
1,2-Dichloroethane (DCE)10.483.5Higher boiling point than DCM, useful for reactions requiring heating.
Toluene2.4110.6Non-polar, good for reactions sensitive to polar solvents.
Acetonitrile (MeCN)37.581.6Polar aprotic, can coordinate to metal catalysts.[5]
Nitromethane35.9101.2Highly polar aprotic, use with caution as it can be reactive.

IV. Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed catalyst Check Catalyst Activity start->catalyst solvent Evaluate Solvent catalyst->solvent If catalyst is active sub_catalyst1 Increase Catalyst Loading catalyst->sub_catalyst1 sub_catalyst2 Screen Different Catalysts catalyst->sub_catalyst2 temp Optimize Temperature solvent->temp If solvent is appropriate sub_solvent1 Ensure Anhydrous Conditions solvent->sub_solvent1 sub_solvent2 Screen Different Solvents solvent->sub_solvent2 deprotection Check for TMS Deprotection temp->deprotection If temperature is optimized sub_temp1 Screen a Range of Temperatures temp->sub_temp1 sub_deprotection1 Use Milder Conditions deprotection->sub_deprotection1 sub_deprotection2 Consider a More Robust Protecting Group (e.g., TIPS) deprotection->sub_deprotection2 end Improved Yield deprotection->end Gold_Catalyzed_Cyclization substrate TMS-Alkyne Ester R-C≡C-SiMe3 activated_complex π-Complex [R-C≡C(AuL)-SiMe3]+ substrate->activated_complex + Catalyst catalyst {[L-Au]+} cyclization Intramolecular Attack by Ester Enolate activated_complex->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate protodeauration Protodeauration H+ cyclized_intermediate->protodeauration product {Cyclized Product} protodeauration->product

Sources

Technical Support Center: Purification of Unstable α-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of α-keto esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of purifying unstable α-keto esters and achieve high purity for your critical applications.

The Challenge of Purifying α-Keto Esters

α-Keto esters are valuable synthetic intermediates in medicinal chemistry and materials science due to their dual reactivity at the ketone and ester carbonyl groups.[1][2] However, their inherent instability presents significant purification challenges. These compounds are susceptible to several decomposition pathways, including hydrolysis, decarboxylation, and enolization, which can be exacerbated by common purification techniques.[3][4][5][6][7] This guide provides practical solutions to overcome these challenges and ensure the integrity of your compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of α-keto esters.

Problem Probable Cause(s) Recommended Solution(s)
Low recovery of the desired α-keto ester after purification. Decomposition during purification:Hydrolysis: Presence of water in solvents or on silica gel can lead to the formation of the corresponding α-keto acid, which may be difficult to separate or may decompose further.[3][8] • Decarboxylation: Particularly problematic for β-keto acids formed from hydrolysis, but can also occur with some α-keto esters under harsh conditions (e.g., high heat).[4][5][6] • Enolization: The presence of acidic or basic impurities can catalyze the formation of the enol tautomer, which may have different chromatographic behavior or stability.[9]Minimize water content: • Use anhydrous solvents for chromatography and extractions. • Dry the crude product thoroughly before purification. • For chromatography, consider using oven-dried silica gel or pre-washing the column with an anhydrous solvent mixture.Gentle conditions: • Avoid excessive heat during solvent removal (use a rotary evaporator at low temperature and pressure). • If distillation is necessary, perform it under high vacuum and at the lowest possible temperature.[9][10]Control pH: • Neutralize the reaction mixture carefully before workup. • Consider using a mildly acidic or buffered mobile phase for chromatography to suppress enolization and hydrolysis.
Product is contaminated with alcoholic byproducts. Incomplete reaction or side reactions during synthesis: • For instance, Grignard reactions with dialkyl oxalates can produce secondary and tertiary alcohol impurities that are difficult to remove by standard distillation due to similar boiling points.[9][10]Chemical derivatization followed by distillation: • Treat the crude product with a carboxylic anhydride (e.g., acetic anhydride) and a solid acid catalyst (e.g., montmorillonite K10) to esterify the alcohol impurities.[9][10] • The resulting higher-boiling esterified impurities can then be easily separated from the desired α-keto ester by distillation.[9][10]
Streaking or poor separation during column chromatography. On-column decomposition: The acidic nature of standard silica gel can promote hydrolysis or other degradation pathways.Enolization: The keto and enol tautomers may interconvert on the column, leading to broad or multiple spots on TLC and poor separation.[9]Use deactivated silica gel: • Prepare a slurry of silica gel with a small percentage of a neutral or mildly basic agent (e.g., triethylamine) in the eluent to neutralize acidic sites.Optimize the mobile phase: • Use a buffered eluent or add a small amount of a volatile acid (e.g., acetic acid) to suppress enolization by keeping the compound in its keto form.Consider alternative stationary phases: • Florisil® or alumina may be less acidic alternatives to silica gel.
The purified α-keto ester decomposes upon storage. Inherent instability: Many α-keto esters are sensitive to air, moisture, and light.[1]Residual impurities: Trace amounts of acid or base can catalyze decomposition over time.Proper storage conditions: • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen). • Use an amber vial to protect it from light. • Store at low temperatures (-20 °C or below).Ensure high purity: • Re-purify if necessary to remove any residual catalysts or acidic/basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for an unknown, potentially unstable α-keto ester?

A1: Flash column chromatography on deactivated silica gel is often the best initial approach. It is a relatively mild technique that allows for the separation of impurities under controlled temperature and pH conditions. By deactivating the silica gel with a small amount of a base like triethylamine, you can minimize on-column degradation.

Q2: My α-keto ester is a low-boiling liquid. Is distillation a viable purification method?

A2: Distillation can be effective for low-boiling α-keto esters, but it must be performed with great care.[9][10] Use a high-vacuum setup to lower the boiling point and minimize thermal stress on the compound. A short-path distillation apparatus is recommended to reduce the residence time at high temperatures. However, be aware that alcoholic impurities with similar boiling points may co-distill.[9] In such cases, a chemical derivatization approach to remove the alcohols prior to distillation is advisable.[9][10]

Q3: I am considering crystallization to purify my solid α-keto ester. What are the key considerations?

A3: Crystallization is an excellent method for obtaining high-purity solid α-keto esters, as it can be performed at low temperatures, minimizing degradation.[11][12] The key is to find a suitable solvent system where the α-keto ester has high solubility at a slightly elevated temperature and low solubility at room temperature or below. It is crucial to perform solvent screening on a small scale first. Avoid solvents with reactive functionalities (e.g., primary or secondary amines) and ensure the chosen solvent is anhydrous.

Q4: How can I quickly assess the stability of my α-keto ester to different purification conditions?

A4: A simple and effective way is to perform small-scale "stability scouting" experiments. Spot a solution of your crude α-keto ester on separate TLC plates that have been pre-treated with different modifiers (e.g., one plain silica, one with triethylamine, one with acetic acid). Develop the plates and observe for the appearance of new spots, which would indicate decomposition under those conditions. This can help you select the most suitable conditions for column chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize degradation of acid-sensitive α-keto esters on silica gel.

1. Preparation of Deactivated Silica Gel:

  • Determine the amount of silica gel required for your column.
  • In a fume hood, prepare a slurry of the silica gel in your chosen starting eluent (e.g., a mixture of hexanes and ethyl acetate).
  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
  • Stir the slurry gently for 15-20 minutes to ensure uniform deactivation.

2. Column Packing and Equilibration:

  • Pack the column with the deactivated silica gel slurry.
  • Equilibrate the packed column by flushing with at least 2-3 column volumes of the starting eluent (containing the triethylamine).

3. Sample Loading and Elution:

  • Dissolve your crude α-keto ester in a minimal amount of the starting eluent.
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of deactivated silica gel and carefully adding it to the top of the column.
  • Elute the column with your chosen solvent gradient, monitoring the fractions by TLC.

4. Fraction Analysis and Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure at a low temperature (e.g., ≤ 30 °C).
  • The residual triethylamine is volatile and should be removed under high vacuum.

Logical Workflow for Flash Chromatography Troubleshooting

flash_chromatography_troubleshooting start Problem: Poor Separation or Decomposition cause1 Is the silica gel too acidic? start->cause1 cause2 Is the solvent system optimal? start->cause2 cause1->cause2 No solution1 Deactivate silica gel with triethylamine. cause1->solution1 Yes solution2 Perform TLC screen with different eluents. cause2->solution2 No end_goal Pure α-keto ester cause2->end_goal Yes solution1->end_goal solution3 Consider alternative stationary phases (Alumina, Florisil®). solution2->solution3 solution3->end_goal

Caption: Troubleshooting workflow for flash chromatography of α-keto esters.

Protocol 2: Purification by Distillation via Chemical Derivatization of Alcoholic Impurities

This protocol is particularly useful for removing persistent secondary and tertiary alcohol impurities.[9][10]

1. Esterification of Alcoholic Impurities:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine the crude α-keto ester, acetic anhydride (1.1-1.5 equivalents relative to the estimated amount of alcohol impurity), and a catalytic amount of montmorillonite K10 (a solid acid catalyst, approximately 1-5% w/w).[9][10]
  • Heat the mixture to 40-60 °C and stir for 1-3 hours. Monitor the reaction progress by TLC or GC to confirm the disappearance of the alcohol.

2. Catalyst Removal:

  • Cool the reaction mixture to room temperature.
  • Filter the mixture to remove the solid montmorillonite K10 catalyst. Wash the catalyst with a small amount of a dry, inert solvent (e.g., diethyl ether or dichloromethane) and combine the filtrates.

3. Distillation:

  • Set up a vacuum distillation apparatus (a short-path apparatus is recommended).
  • Carefully distill the filtrate under high vacuum. The desired α-keto ester should distill at a lower temperature than the newly formed, higher-boiling esterified impurities.
  • Collect the fractions containing the pure α-keto ester.

Workflow for Purification by Derivatization and Distillation

derivatization_distillation start Crude α-keto ester with alcohol impurities step1 Add Acetic Anhydride & Montmorillonite K10 start->step1 step2 Heat at 40-60 °C step1->step2 step3 Filter to remove catalyst step2->step3 step4 Vacuum Distillation step3->step4 product Pure α-keto ester step4->product Distillate byproduct High-boiling esterified impurities (residue) step4->byproduct Pot Residue

Caption: Workflow for the purification of α-keto esters containing alcohol impurities.

References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. eLife. [Link]

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Process for purifying an alpha-keto ester.
  • Reactivity: Decarboxylation. College of Saint Benedict and Saint John's University. [Link]

  • A novel decarboxylation of an α-keto-ester: methyl phenylpyruvate. Royal Society of Chemistry. [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Decarboxylation. Wikipedia. [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]

  • Method for the production of alpha-keto acids and esters thereof.
  • Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange. [Link]

  • The Photochemistry of α-Keto Acids and α-Keto Esters. II. Solutions Phase Photodecomposition of α-Keto Esters. Journal of the American Chemical Society. [Link]

  • Process for preparing α-keto acids and derivatives thereof.
  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Semantic Scholar. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Oxford Academic. [Link]

  • Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. PubMed. [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC. [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Alpha-carbon Reactions. Chemistry LibreTexts. [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. [Link]

  • Scheme of the separation and purification for different ratios of keto... ResearchGate. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. KOASAS. [Link]

  • Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center Biao. AWS. [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. PMC. [Link]

  • keto esters. Journal of Organic Chemistry. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

Sources

improving regioselectivity in nucleophilic additions to alpha-keto alkynes

Technical Support Center: Regioselectivity in -Keto Alkyne Additions

Ticket Status: Open Subject: Optimization of Nucleophilic Addition Profiles for Alkynones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Framework: The "Why" Behind the Selectivity

Before attempting a fix, we must diagnose the specific failure mode.

The Selectivity Triangle
  • Carbonyl Carbon (C2): Susceptible to 1,2-addition (Hard Nucleophiles).

  • 
    -Alkyne Carbon (C3):  Proximal to carbonyl; usually less electrophilic in conjugate addition unless directed.
    
  • 
    -Alkyne Carbon (C4):  The standard Michael acceptor site (Soft Nucleophiles).
    

Decision Logic (DOT Visualization):

RegioselectivityLogicStartSelectivity IssueNuTypeNucleophile HardnessStart->NuTypeHardHard (RMgX, RLi)NuType->HardSoftSoft (R2CuLi, RSH)NuType->SoftResult121,2-Addition(Propargylic Alcohol)Hard->Result12Direct AttackResult141,4-Addition(Michael Adduct)Soft->Result14Conjugate AttackInternalRegioInternal AlkyneRegio (alpha vs beta)Result14->InternalRegioIf Internal AlkyneBetaBeta-Attack(Electronic Control)InternalRegio->BetaStandard PolarizationAlphaAlpha-Attack(Ligand/Metal Control)InternalRegio->AlphaAu/Ag Catalysis or Sterics

Figure 1: Decision tree for diagnosing regioselectivity outcomes based on nucleophile characteristics and substrate structure.

Troubleshooting Guides (Ticket Resolution)

Ticket #001: "I'm getting the propargylic alcohol (1,2-product) instead of the Michael adduct."

Diagnosis: Your nucleophile is too "hard," attacking the carbonyl directly due to high charge density, or the temperature is too low (Kinetic Control).

Corrective Actions:

  • Switch to Organocuprates: If using Grignards (RMgBr), transmetallate in situ with catalytic CuI (10-20 mol%). This forms a softer organocopper species that prefers the softer C-C

    
    -system (Michael addition).
    
  • The Luche Reduction Variant: If you want the 1,2-product but are getting mixtures, add CeCl

    
    . Lanthanides coordinate the carbonyl oxygen, making it harder, thus matching the hard nucleophile (Grignard) and accelerating 1,2-addition.
    
  • Temperature Modulation: 1,4-addition is often the thermodynamic product.[1][2][3] Warming the reaction (e.g., -78°C

    
     0°C) can favor the Michael adduct, whereas keeping it cold favors the kinetic 1,2-product.
    
Ticket #002: "My Gold-catalyzed nucleophilic addition is giving a mixture of and isomers."

Diagnosis: In internal alkynes, the electronic bias between the



Corrective Actions:

  • Ligand Electronics: Switch from simple phosphines (PPh

    
    ) to N-Heterocyclic Carbenes (NHC) like IPr or IMes. NHCs are strong 
    
    
    -donors, making the Gold center more electron-rich and altering the slip-distortion of the alkyne, often enhancing
    
    
    -selectivity.
  • Directing Groups: If possible, install a pendant coordinating group (e.g., a carbonyl or ether) 5-6 atoms away. This locks the metal geometry, forcing the nucleophile to attack the distal carbon (5-exo-dig vs 6-endo-dig).

  • Protodeauration Check: Sometimes the addition is reversible. Ensure your proton source (if applicable) is sufficient to trap the vinyl-gold intermediate rapidly.

Ticket #003: "The reaction stalls with sterically hindered internal alkynones."

Diagnosis: The "cone angle" of the catalyst ligand is preventing coordination to the alkyne, or the

Corrective Actions:

  • Linear Gold(I) Complexes: Gold(I) is linear (2-coordinate). This geometry is ideal for tight steric spaces compared to tetrahedral Pd(0) or Ni(0). Use [Au(PPh

    
    )Cl] / AgSbF
    
    
    .
  • Lewis Acid Co-catalysis: Add Sc(OTf)

    
     or Yb(OTf)
    
    
    (5-10 mol%). These coordinate the carbonyl oxygen, increasing the electrophilicity of the
    
    
    -carbon via resonance (lowering the LUMO), pulling the nucleophile in even against steric resistance.

Optimized Protocol: Gold(I)-Catalyzed Regioselective Hydroamination

Target Application: Synthesis of

Objective: Selective

Reagents & Equipment[4][5]
  • Substrate: 1-phenylbut-2-yn-1-one (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: (PPh

    
    )AuCl (2 mol%)
    
  • Co-Catalyst: AgOTf (2 mol%) - Generates the active cationic Au species.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Vessel: Scintillation vial with PTFE-lined cap.

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under Argon, mix (PPh

    
    )AuCl (10 mg, 0.02 mmol) and AgOTf (5 mg, 0.02 mmol) in DCM (1 mL). Stir for 5 minutes. A white precipitate (AgCl) will form. Note: Do not filter yet; the active species is in solution.
    
  • Substrate Addition: Add the alkynone (1.0 mmol) dissolved in DCM (2 mL) to the catalyst mixture.

  • Nucleophile Introduction: Add Morpholine (1.2 mmol) dropwise. Caution: Exothermic.

  • Reaction Monitoring: Stir at Room Temperature (25°C). Monitor by TLC every 30 minutes.

    • Checkpoint: If conversion is <50% after 2 hours, heat to 40°C.

  • Workup: Filter the mixture through a short pad of silica/Celite to remove Silver salts and Gold catalyst. Wash with DCM.

  • Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps. If not, flash chromatography (Hexane/EtOAc).

Data Table: Ligand Effects on Regioselectivity (Example Data)

Ligand (L)Conversion (%)

-Selectivity (Ratio)
Notes
PPh

8590:10Standard baseline.
P(t-Bu)

4098:2High steric bulk improves regio, lowers rate.
IPr (NHC)9595:5Best balance of rate and selectivity.
P(C

F

)

9060:40Electron-poor ligand erodes selectivity.

Frequently Asked Questions (FAQ)

Q: Why do I need Silver (Ag) salts with Gold chloride? A: (PPh



Q: Can I use Copper instead of Gold? A: Yes, for terminal alkynes, CuI is excellent and cheaper. However, for internal alkynes, Copper often requires higher temperatures which can lead to polymerization. Gold is superior for internal alkyne activation under mild conditions.[4][5]

Q: My product isomerizes from Z to E on silica gel. How do I stop this? A: Enaminones are susceptible to acid-catalyzed isomerization or hydrolysis. Pre-treat your silica gel with 1% Triethylamine (Et

References

  • Transition-Metal-Catalyzed Hydrofunctionalization of Alkynes. Chemical Reviews. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]

  • Reactions of Organocopper Reagents (The Gilman Reagent Mechanism). Wikipedia / Master Organic Chemistry. [Link]

  • Regioselectivity in the Nucleophilic Addition to Alkynones. Chemistry Steps. [Link]

Technical Support Center: Stabilizing Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and stabilization of this highly reactive and versatile reagent. Our goal is to move beyond simple instructions and explain the fundamental chemistry governing its stability, enabling you to design robust experimental and storage protocols.

Introduction: The Duality of Reactivity and Instability

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a powerful building block in organic synthesis due to its unique electronic structure. The conjugation of an ester, a ketone, and a silyl-protected alkyne creates a highly electrophilic system, ideal for a range of transformations. However, this same electronic deficiency renders the molecule susceptible to degradation. Understanding and mitigating these degradation pathways is critical for reproducible and successful experimentation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My clear, colorless solution of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has turned yellow or brown. What is happening and is the material still usable?

A1: A color change from colorless to yellow or brown is a primary indicator of compound degradation, most commonly due to polymerization or the formation of complex conjugated side-products.

  • Causality—The Chemistry of Decomposition: The core issue is the high electrophilicity of the alkyne bond. It is susceptible to attack by even weak nucleophiles, which can initiate a cascade of reactions. In the absence of a strong, defined nucleophile, another molecule of the ynone itself can act as a nucleophile, leading to oligomerization and polymerization. This process creates larger, more conjugated systems, which absorb visible light and appear colored. Neat storage (without any solvent) can accelerate this process[1].

  • Is it Usable? The material is likely partially decomposed. Using it will introduce impurities and significantly lower the yield of your desired reaction. For sensitive or stoichiometric reactions, it is strongly recommended to use fresh or properly stored, colorless material. For initial screening, you may proceed with caution, but be aware that results may not be reproducible.

  • Preventative Action: Strict adherence to inert, anhydrous, and aprotic storage conditions is paramount. This involves selecting an appropriate solvent for stabilization.

Q2: I ran an NMR of my compound after storing it in deuterated methanol (CD₃OD) and saw new peaks, including the loss of the trimethylsilyl (TMS) group. Why did this happen?

A2: This observation highlights two primary degradation pathways: nucleophilic attack by the solvent and hydrolysis of the silyl protecting group. Protic solvents, such as methanol, are fundamentally incompatible with this compound for anything other than an immediate in situ reaction.

  • Causality—Solvent as a Reagent:

    • Nucleophilic Addition: Methanol is a nucleophile. It can attack the electrophilic alkyne, leading to a Michael-type addition reaction. This breaks the key C≡C triple bond, forming an enol ether product.

    • Desilylation: The trimethylsilyl (TMS) group is labile, particularly under acidic or basic conditions.[2][3][4][5] Trace amounts of acid or base in the solvent, or interaction with the slightly acidic hydroxyl group of methanol, can catalyze the hydrolysis of the Si-C bond, replacing it with a proton. This forms the desilylated, and often more reactive, terminal alkyne.

The diagram below illustrates these two degradation pathways in a protic solvent like methanol.

G cluster_0 Degradation in Protic Solvents cluster_1 Pathways cluster_2 Products Compound Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate Pathway1 Nucleophilic Addition Compound->Pathway1 + CH₃OH Pathway2 Desilylation Compound->Pathway2 H⁺/OH⁻ cat. Product1 Enol Ether Adduct Pathway1->Product1 Product2 Desilylated Ynone Pathway2->Product2

Caption: Degradation pathways in protic solvents.

Q3: What is the ideal type of solvent for storing ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate?

A3: The ideal solvent is one that is inert, aprotic, and anhydrous . The primary goal is to dissolve the compound, preventing neat polymerization, without reacting with it.

  • Expertise & Rationale:

    • Aprotic: The solvent must not have acidic protons (like O-H or N-H bonds) to prevent both nucleophilic attack and desilylation.[6]

    • Inert: The solvent should not contain other nucleophilic or electrophilic sites that could react with the ynone. For example, while acetone is aprotic, its enolate can be nucleophilic under certain conditions.

    • Anhydrous: Water is a protic nucleophile that will readily decompose the compound. Use of solvents from a freshly dried and distilled source or a commercial anhydrous source is mandatory.

The table below provides a comparative analysis of common laboratory solvents.

Solvent ClassExamplesSuitability for StorageRationale
Protic Water, Methanol, Ethanol, IsopropanolUnsuitable Reacts as a nucleophile, causing addition and desilylation.[1][6]
Aprotic Polar Acetonitrile (MeCN), DMF, DMSOUse with Caution Generally better than protic solvents. However, they must be rigorously anhydrous. DMF can contain amine impurities, and DMSO can be hygroscopic and has oxidizing potential.[7] MeCN is often a reasonable choice.
Ethers Tetrahydrofuran (THF), Diethyl Ether, DioxaneGood Aprotic and generally unreactive. Must be anhydrous and free of peroxides. THF is a common choice for reactions involving this substrate.
Hydrocarbons Hexanes, Heptane, Toluene, BenzeneExcellent Highly non-polar and inert. Excellent for long-term storage provided the compound is soluble. Toluene is often a preferred choice.
Chlorinated Dichloromethane (DCM), ChloroformGood to Fair Aprotic and good solvating power. Must be anhydrous and free of acidic impurities (often stabilized with amylene or ethanol, which could be problematic).

Recommendation for Long-Term Storage: Anhydrous toluene or hexanes under an inert atmosphere (Argon or Nitrogen) at -20°C.

Experimental Protocol: Solvent Stability Validation

Trustworthiness in science comes from self-validating systems. Before committing a large amount of material to a solvent for a reaction or for storage, you should perform a small-scale stability study. This protocol outlines how to validate a solvent choice using NMR spectroscopy.

Objective: To determine the stability of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate in a candidate solvent over a defined period.

Materials:

  • Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (high purity).

  • Candidate deuterated solvent (e.g., Toluene-d₈, Acetonitrile-d₃, CDCl₃). Must be anhydrous.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean, non-overlapping NMR signal).

  • NMR tubes with sealable caps (e.g., J. Young tubes).

  • Inert atmosphere glovebox or Schlenk line.

Methodology:

  • Preparation (Under Inert Atmosphere):

    • Accurately weigh ~5 mg of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate and ~2 mg of the internal standard into a clean, dry vial.

    • Dissolve the mixture in 0.7 mL of the candidate deuterated solvent.

    • Transfer the solution to an NMR tube and seal it securely.

  • Initial Analysis (t=0):

    • Acquire a quantitative ¹H NMR spectrum immediately.

    • Integrate the characteristic peaks of the starting material against the integral of the internal standard. Calculate the initial ratio.

  • Incubation:

    • Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis:

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., t = 2h, 6h, 24h, 48h).

    • For each time point, calculate the ratio of the starting material integral to the internal standard integral.

  • Data Analysis:

    • Compare the ratios over time. A stable solution will show a consistent ratio. A decrease in the ratio indicates decomposition.

    • Examine the spectra for the appearance of new peaks, which can help identify degradation products.[8][9]

The workflow for this validation is depicted below.

Caption: Workflow for solvent stability validation.

Final Recommendations

  • Always Handle Under Inert Gas: Use a glovebox or Schlenk techniques for all manipulations.

  • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry/distill them immediately before use.

  • Store Cold and Dark: For long-term storage, dissolve in an inert, aprotic, anhydrous solvent like toluene, and store at -20°C under an argon atmosphere.

  • Validate, Don't Assume: For critical applications or new reaction conditions, perform a solvent stability test as described above.

By understanding the inherent reactivity of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate and implementing these rigorous handling and validation protocols, you can ensure the integrity of your material and achieve more reliable and reproducible scientific outcomes.

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Available at: [Link]

  • EA3. Solvent Effects in Electrophilic Addition. Chemistry LibreTexts. Available at: [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]

  • Vinyl cation. Wikipedia. Available at: [Link]

  • Is there a guide to selecting solvents for synthesis? Reddit. Available at: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Available at: [Link]

  • Biocompatibility Failure & Solvent Effect on Chemical Characterization. LinkedIn. Available at: [Link]

  • Solvent interactions with test compounds and recommendations for testing to avoid artifacts. PubMed. Available at: [Link]

  • How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry Steps. Available at: [Link]

  • Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. PMC. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. CES-Silicones Europe. Available at: [Link]

  • Decomposition of a NMR signal comprising a single resonance in exchange with a Pake doublet: Application to the analysis of 1H NMR spectra of water molecules embedded in synthetic clays. ResearchGate. Available at: [Link]

  • The Analytical Chemistry of Silicones. Wiley. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a versatile building block, particularly valuable in the realm of bioconjugation and heterocyclic synthesis, largely due to its role as a linchpin in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Understanding the nuances of its ¹H NMR spectrum is not merely an academic exercise; it is a critical step in verifying its synthesis, assessing its purity, and ensuring its suitability for downstream applications.

This guide provides an in-depth interpretation of the ¹H NMR spectrum of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, comparing it with structurally related analogues to illuminate the influence of each functional group on the spectral features. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, supported by experimental data from comparable molecules.

The Structural Landscape and Its Spectroscopic Implications

To interpret the ¹H NMR spectrum of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, we must first dissect its molecular architecture. The molecule comprises three key fragments: an ethyl ester group, a central α-keto-alkyne backbone, and a terminal trimethylsilyl (TMS) group. Each of these components imparts a distinct signature to the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.3Quartet (q)2H-O-CH₂ -CH₃
~ 1.3Triplet (t)3H-O-CH₂-CH₃
~ 0.2Singlet (s)9H-Si(CH₃ )₃

Deconstructing the Predicted Spectrum: A Peak-by-Peak Analysis

The Trimethylsilyl (TMS) Group: A Shielded Singlet

The most upfield signal, predicted around δ 0.2 ppm , is attributed to the nine equivalent protons of the trimethylsilyl group. This characteristic high-field resonance is a hallmark of TMS groups and arises from the relatively low electronegativity of silicon compared to carbon, leading to increased electron density and, consequently, a strong shielding effect on the methyl protons.[2] The signal appears as a sharp singlet because there are no adjacent protons to induce spin-spin coupling.

The Ethyl Ester Group: A Classic Quartet and Triplet

The ethyl ester functionality gives rise to a characteristic quartet and triplet pattern.

  • The Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom, which is strongly electronegative. This proximity deshields the methylene protons, shifting their resonance downfield to approximately δ 4.3 ppm .[2] The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

  • The Methyl Protons (-O-CH₂-CH₃): These protons are further from the electron-withdrawing oxygen and are therefore more shielded, resonating at a higher field of around δ 1.3 ppm . Their signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

Comparative Analysis: Understanding the Role of the Silyl and Alkyne Moieties

To fully appreciate the spectral features of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, a comparison with structurally similar molecules is invaluable.

Ethyl Propionate: The Saturated Analogue

Ethyl propionate (CH₃CH₂COOCH₂CH₃) provides a baseline for the ethyl ester signals in a saturated system. Its ¹H NMR spectrum displays a quartet at δ 4.1 ppm (-O-CH₂ -CH₃) and a triplet at δ 1.2 ppm (-O-CH₂-CH₃ ), which are very close to the predicted values for our target molecule. This confirms our assignment of the ethyl group protons.

Ethyl Propiolate: The Effect of the Unsubstituted Alkyne

Ethyl propiolate (HC≡CCOOCH₂CH₃) introduces the alkyne functionality. A key feature of its spectrum is the signal for the acetylenic proton (H-C≡), which appears around δ 2.0-3.0 ppm .[3][4] This seemingly upfield shift, when compared to vinylic protons (δ 5-7 ppm), is a consequence of the magnetic anisotropy of the triple bond. When the alkyne is oriented parallel to the external magnetic field, the circulation of π-electrons induces a local magnetic field that shields the acetylenic proton.[4][5]

The Impact of the Trimethylsilyl Group

Replacing the acetylenic proton of ethyl propiolate with a TMS group in ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has two significant consequences on the ¹H NMR spectrum:

  • Disappearance of the Acetylenic Proton Signal: The signal between δ 2.0-3.0 ppm is absent.

  • Appearance of the TMS Singlet: A strong singlet integrating to nine protons appears at high field (around δ 0.2 ppm).

This stark difference makes ¹H NMR an excellent tool for monitoring the silylation of terminal alkynes.

The Role in Bioconjugation and Click Chemistry

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a valuable reagent in CuAAC, a powerful bioconjugation technique.[1] In this reaction, the terminal alkyne reacts with an azide to form a stable triazole linkage. The TMS group can serve as a protecting group for the terminal alkyne, which can be selectively removed prior to the click reaction. The distinct ¹H NMR signatures of the silylated and desilylated alkynes provide a straightforward method for monitoring this deprotection step, ensuring the reaction proceeds as intended.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Given that ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a potentially air- and moisture-sensitive compound, proper sample preparation is crucial for obtaining a high-resolution spectrum.

Materials and Equipment
  • Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

  • Deuterated chloroform (CDCl₃), dried over molecular sieves

  • J. Young NMR tube or a standard NMR tube with a septum cap

  • Schlenk line or glovebox

  • NMR spectrometer

Step-by-Step Procedure
  • Drying the NMR Tube: Place a clean, unscratched NMR tube in an oven at 120 °C for at least 2 hours. Allow it to cool to room temperature in a desiccator.

  • Sample Preparation under Inert Atmosphere:

    • Using a Schlenk Line: Attach the dried J. Young NMR tube to a Schlenk line via an adapter. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.[6]

    • Using a Glovebox: Transfer the dried NMR tube into a glovebox.

  • Dissolving the Sample:

    • Weigh approximately 5-10 mg of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate directly into the NMR tube.

    • Using a gas-tight syringe, add approximately 0.6 mL of dry, deuterated chloroform (CDCl₃).

  • Sealing the Tube:

    • If using a J. Young tube, securely close the Teflon tap.

    • If using a standard tube, cap it with a clean, dry septum and seal with parafilm.

  • Acquiring the Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument according to standard procedures.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a powerful diagnostic tool for the modern synthetic chemist. Its three distinct signals—a sharp singlet for the TMS group and a characteristic quartet-triplet pattern for the ethyl ester—provide unambiguous confirmation of its structure. By comparing its predicted spectrum with those of related compounds, we gain a deeper understanding of the electronic and anisotropic effects that govern chemical shifts. For researchers employing this versatile building block in areas like click chemistry and bioconjugation, a thorough interpretation of its ¹H NMR spectrum is an indispensable skill for ensuring experimental success.

Visualizing the Molecular Structure and Key NMR Correlations

Caption: Molecular structure of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate with predicted ¹H NMR chemical shifts.

References

  • University of Nottingham. Preparing NMR Samples on a Schlenk Line. Available at: [Link].

  • University of Cambridge Department of Chemistry. How to make an NMR sample. Available at: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].

  • St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. Available at: [Link].

  • Chemistry LibreTexts. 6: NMR Preparation. Available at: [Link].

  • University of Colorado Boulder. Chemical Shifts: Proton. Available at: [Link].

  • YouTube. Anisotropic effect in 1H NMR. Available at: [Link].

  • ResearchGate. Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Available at: [Link].

  • Iowa State University. NMR Sample Preparation. Available at: [Link].

  • MDPI. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Available at: [Link].

  • PROSPRE. 1H NMR Predictor. Available at: [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link].

  • Chemaxon. NMR Predictor. Available at: [Link].

  • Mackay and Matthews Lab. NMR Shift calculator. Available at: [Link].

  • YouTube. Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Available at: [Link].

  • PMC. Carbonyl-to-Alkyne Electron Donation Effects in up to 10-nm-Long, Unimolecular Oligo(p-phenylene ethynylenes). Available at: [Link].

  • Scribd. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Available at: [Link].

  • Royal Society of Chemistry. Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. Available at: [Link].

  • Magritek. Basic Concepts of NMR: Identification of the Isomers of C. Available at: [Link].

  • Royal Society of Chemistry. Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide - Supporting Information. Available at: [Link].

  • OpenOChem Learn. Alkynes. Available at: [Link].

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link].

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link].

  • University of Puget Sound. Chemical shifts. Available at: [Link].

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. Available at: [Link].

  • Chemaxon. NMR Predictor - Documentation. Available at: [Link].

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link].

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link].

  • Wiley Online Library. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available at: [Link].

  • NMRDB.org. Simulate and predict NMR spectra. Available at: [Link].

  • Royal Society of Chemistry. Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Available at: [Link].

  • Moodle@Units. Cu-Catalyzed AziderAlkyne Cycloaddition. Available at: [Link].

  • SIELC Technologies. Ethyl 2-oxo-4-phenylbutyrate. Available at: [Link].

Sources

Spectroscopic Validation of Functionalized Alkynes: A Comparative IR Guide for Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Context

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (CAS: 66697-09-4) is a specialized linchpin reagent used extensively in the synthesis of heterocycles (e.g., thiophenes, pyrido[2,3-d]pyrimidines) and asymmetric carbonyl-ene reactions. Its reactivity hinges on the interplay between three functional moieties: the trimethylsilyl (TMS) cap , the conjugated alkyne , and the highly electrophilic


-keto ester .

For the synthetic chemist, validation is not merely about confirming identity; it is about ensuring the integrity of the TMS group (susceptible to protodesilylation) and the preservation of the


-keto functionality  (susceptible to hydration). This guide compares the infrared (IR) spectral performance of the target compound against its critical precursors and degradation products, providing a robust logic for quality control.
Comparative Analysis: Target vs. Alternatives

In a drug development workflow, "alternatives" often refer to the specific impurities or precursors that mimic the target. Distinguishing these is critical for process chemistry.

Comparison 1: Target vs. Precursor (Ethyl Oxalyl Chloride)

Context: Monitoring the coupling reaction of TMS-acetylene with ethyl oxalyl chloride.

FeatureTarget: Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate Precursor: Ethyl Oxalyl Chloride Diagnostic Insight
Carbonyl Region Doublet or Broad Band (1720–1750 cm⁻¹) Represents conjugated ketone + ester.Split Band (1740 & 1770+ cm⁻¹) Acid chlorides show a distinct high-frequency shift (>1770 cm⁻¹).Disappearance of the high-frequency acid chloride peak confirms coupling.
Alkyne Region Sharp, Medium Band (~2150–2180 cm⁻¹) Polarized

bond.
Absent Appearance of the 2150 cm⁻¹ band validates alkyne incorporation.
TMS Region Strong Bands (1250 & 840 cm⁻¹) Absent Confirms retention of the silyl group.
Comparison 2: Target vs. Degradant (Desilylated Analog)

Context: Verifying storage stability. Moisture causes protodesilylation to form Ethyl 2-oxo-3-butynoate.

FeatureTarget (TMS-Protected) Degradant (Desilylated) Diagnostic Insight
Terminal C-H Absent Sharp, Strong (~3300 cm⁻¹) The appearance of a peak at 3300 cm⁻¹ is a "Red Flag" for product decomposition.
TMS Fingerprint Present (1250/840 cm⁻¹) Absent Loss of these peaks indicates failed protection or degradation.
Alkyne Stretch ~2150–2180 cm⁻¹ ~2100–2120 cm⁻¹ Terminal alkynes typically absorb at lower frequencies than silylated internal alkynes.
Detailed Spectral Assignment & Mechanistic Causality

The IR spectrum of this molecule is dominated by the conjugation between the alkyne and the carbonyls.

A. The Carbonyl Doublet (1700–1750 cm⁻¹)

Unlike simple esters, this molecule possesses an


-keto ester motif (

).
  • Ester

    
    :  Typically appears at 1735–1750 cm⁻¹ .
    
  • Ketone

    
    :  Normally, conjugated ketones appear lower (~1680 cm⁻¹).[1][2] However, the electron-withdrawing nature of the adjacent ester and the linear geometry of the alkyne often result in less dramatic red-shifting than seen in alkenes.
    
  • Observation: Expect a broad, overlapping doublet or two distinct peaks in the 1720–1750 cm⁻¹ range.

    • Causality: Dipole-dipole interaction between the adjacent carbonyls increases the force constant of the bonds, counteracting the conjugation effect.

B. The Polarized Alkyne (2150–2180 cm⁻¹)

Symmetrical alkynes (e.g., diphenylacetylene) are often IR silent.

  • Mechanism: The TMS group is electron-donating (via

    
    -
    
    
    
    hyperconjugation), while the
    
    
    -keto ester is strongly electron-withdrawing. This creates a significant dipole moment change during the stretching vibration.
  • Result: The

    
     stretch is observable and distinct , unlike in many internal alkynes.
    
C. The Silicon Signature (1250 & 840 cm⁻¹)
  • 1250 cm⁻¹: Symmetric

    
     deformation of the 
    
    
    
    group. Sharp and intense.
  • 840 cm⁻¹:

    
     stretching vibration.
    
  • Utility: These are the primary indicators of "Silyl Integrity."

Experimental Protocol: Validated IR Acquisition

Objective: Obtain a spectrum free from hydrolysis artifacts.

Materials:

  • FT-IR Spectrometer (ATR or Transmission mode).

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) (if using solution cells).
    
  • Argon/Nitrogen purge line.

Step-by-Step Methodology:

  • Sample Preparation (Neat/ATR - Preferred):

    • Why: The compound is a liquid; ATR (Attenuated Total Reflectance) minimizes path length and atmospheric exposure.

    • Action: Purge the ATR crystal stage with dry nitrogen for 2 minutes to remove surface moisture.

    • Deposition: Place 1 drop of the pale yellow liquid onto the diamond/ZnSe crystal. Cover immediately with the anvil if equipped, or scan rapidly.

  • Sample Preparation (Solution Cell):

    • Why: To resolve overlapping carbonyl peaks (dilution reduces intermolecular dipole coupling).

    • Action: Dissolve 20 mg of target in 1 mL anhydrous

      
       or 
      
      
      
      . Inject into a sealed liquid cell (CaF2 windows).
    • Caution: Do not use NaCl plates if the environment is humid, as moisture will hydrolyze the

      
      -keto ester.
      
  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (sufficient for neat liquid).

    • Background: Fresh air background (ATR) or pure solvent (Solution).

  • Data Validation (Self-Check):

    • Check 1: Is there a broad hump >3000 cm⁻¹? -> Fail. Sample is wet (OH stretch).

    • Check 2: Is there a peak at 3300 cm⁻¹? -> Fail. Sample has desilylated.

    • Check 3: Are peaks at 1250/840 cm⁻¹ strong? -> Pass.

Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for using IR to monitor the synthesis of the target from TMS-acetylene and Ethyl Oxalyl Chloride.

SynthesisMonitoring Start Start Reaction (TMS-Acetylene + Ethyl Oxalyl Chloride) Sampling Sample Aliquot (Dry, Inert Atmosphere) Start->Sampling IR_Analysis FT-IR Analysis Sampling->IR_Analysis Check_Precursor Check 1770+ cm⁻¹ (Acid Chloride) IR_Analysis->Check_Precursor Region 1 Check_Product Check 2150-2180 cm⁻¹ (TMS-Alkyne-CO) IR_Analysis->Check_Product Region 2 Decision Reaction Status? Check_Precursor->Decision Check_Product->Decision Continue Continue Stirring (Add Catalyst/Heat) Decision->Continue 1770 cm⁻¹ Present OR 2150 cm⁻¹ Weak Workup Proceed to Workup (Distillation) Decision->Workup 1770 cm⁻¹ Absent AND 2150 cm⁻¹ Strong Continue->Sampling Re-sample after 1h

Caption: Logic flow for monitoring the conversion of acid chloride to the target


-keto ester using characteristic IR shifts.
References
  • Bagley, M. C., et al. (2001).[3] "A New and Highly Expedient Synthesis of Pyrido[2,3-d]pyrimidines." Tetrahedron Letters, 42(37), 6585–6588.[3]

  • Wang, T., et al. (2021).[3] "Synthesis of Tetrasubstituted Thiophenes from Pyridinium 1,4-Zwitterionic Thiolates and Modified Activated Alkynes." Chinese Chemical Letters, 32(12), 3972–3975.[3] [3]

  • Fujimoto, T., et al. (2009).[4] "Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate." Organic Syntheses, 86, 325.[4] (Reference for general handling of

    
    -keto esters). 
    
  • National Institute of Standards and Technology (NIST). "Ethyl 2-butynoate IR Spectrum." (Reference for desilylated analog comparison).

Sources

carbon-13 NMR chemical shifts for alpha-keto alkyne moiety

The -Keto Alkyne (Alkynone): A Spectroscopic & Application Guide

Executive Summary

The



Part 1: The Spectroscopic Landscape

To interpret the


AnisotropyConjugation
1. The Anisotropic Shielding Cone

The most distinct feature of the alkynone is the chemical shift of its carbonyl carbon. In

shielded
  • Mechanism: The diamagnetic anisotropy of the carbon-carbon triple bond creates a cone of shielding along the bond axis. Because the carbonyl carbon lies directly adjacent to this axis, it sits within the shielding cone, opposing the deshielding effect of the oxygen atom.

2. Resonance & Polarization (The "Warhead" Character)

The alkyne carbons themselves display a distinct polarization essential for Michael addition reactivity.

  • 
    -Carbon (
    
    
    ):
    Significant deshielding occurs here.[1] Resonance contributors draw electron density toward the carbonyl oxygen, leaving the
    
    
    -carbon electron-deficient (electrophilic).
  • 
    -Carbon (
    
    
    ):
    Relative to the
    
    
    -carbon, the
    
    
    -carbon is shielded, often appearing 10–20 ppm upfield.
Part 2: Comparative Analysis (The Core)[2]

The following table contrasts the

EnoneInternal Alkyne

Table 1: Comparative


C NMR Shifts (ppm) in CDCl

Carbon Moiety

-Keto Alkyne (Alkynone)

-Unsaturated Ketone (Enone)
Internal Alkyne (Isolated)
Carbonyl (

)
176 – 180 ppm 188 – 192 ppm N/A

-Carbon
90 – 105 ppm 140 – 145 ppm ~80 – 90 ppm

-Carbon
80 – 90 ppm 120 – 125 ppm ~80 – 90 ppm
Electronic Feature Anisotropic Shielding + Strong PolarizationConjugation (Deshielding)Symmetric Electron Density
Diagnostic Signal

upfield shift relative to enone.
Large

between

and

.
Similar shifts for C1/C2.
Visualizing the Electronic Environment

The diagram below illustrates the competing electronic effects that dictate these chemical shifts.

Gcluster_legendMechanismAlkynoneAlkynone StructureR-C(=O)-C≡C-RCarbonylCarbonyl Carbon (C=O)~178 ppmAlkynone->CarbonylBetaCBeta-Carbon (C-β)~98 ppm(Electrophilic)Alkynone->BetaCAlphaCAlpha-Carbon (C-α)~88 ppmAlkynone->AlphaCForcesCompeting ForcesForces->CarbonylAnisotropic Shielding(Upfield Shift)Forces->BetaCResonance Deshielding(Michael Acceptor)ResonanceResonance:O=C-C≡C <-> ⁻O-C=C=C⁺

Figure 1: Mechanistic drivers of


Part 3: Experimental Protocols

To ensure data integrity, specific acquisition parameters are required. Alkynone carbons (C=O, C


Protocol A: Synthesis of Reference Alkynone

Context: A clean standard is required for calibration. The oxidation of propargylic alcohols is the industry standard.

  • Reagents: Propargylic alcohol (1.0 eq), Manganese Dioxide (MnO

    
    , activated, 10.0 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve alcohol in anhydrous DCM (0.1 M).

    • Add activated MnO

      
       in one portion.
      
    • Stir at room temperature for 4–12 hours (monitor by TLC; alkynones are UV active).

    • Critical Step: Filter through a Celite pad to remove Mn species (paramagnetic Mn(II) can broaden NMR lines).

    • Concentrate in vacuo. (Purification is rarely needed if conversion is complete).

Protocol B: Quantitative

C NMR Acquisition

Objective: To observe quaternary carbons with sufficient signal-to-noise (S/N) for accurate assignment.

ParameterSettingRationale
Pulse Sequence zgpg30 (Bruker) / s2pul (Varian)Power-gated decoupling avoids NOE buildup during delay, allowing accurate integration (optional) but ensuring sharp quaternary peaks.
Relaxation Delay (

)
3.0 – 5.0 seconds Quaternary alkyne/carbonyl carbons have long

. Short delays saturate these nuclei, making them disappear from the spectrum.
Spectral Width 240 ppmEnsure the carbonyl region (~180 ppm) is well within the window.
Scans (NS) > 512Low sensitivity of quaternary carbons requires higher scan counts.
Solvent CDCl

or DMSO-

CDCl

is preferred to avoid solvent overlap with alkyne peaks (77 ppm).
Part 4: Application in Drug Discovery (Covalent Inhibition)

In covalent drug design, the alkynone is a "warhead" that targets cysteine residues. NMR is used to validate the covalent bond formation.

The "Shift-Change" Assay: Upon reaction with a thiol (simulating a cysteine in a protein), the alkynone converts to an enone (thio-ether).

  • Pre-Reaction: Observe Alkynone C=O (~178 ppm) and sp carbons (~90 ppm).

  • Post-Reaction: The triple bond disappears.

    • New Signals: Appearance of alkene sp

      
       carbons (120–150 ppm).
      
    • Carbonyl Shift: The C=O signal moves downfield to ~190+ ppm (loss of triple bond anisotropy).

WorkflowStep11. Synthesis(MnO2 Oxidation)Step22. NMR Acquisition(Long d1, >512 Scans)Step1->Step2Step33. Data AnalysisIdentify C=O (~178 ppm)Identify C-beta (~98 ppm)Step2->Step3Step44. Covalent AssayReact with Thiol (R-SH)Step3->Step4Step55. ValidationCheck for C=O shift to ~190 ppm(Loss of Anisotropy)Step4->Step5

Figure 2: Experimental workflow for synthesizing, characterizing, and validating alkynone warheads.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general chemical shift ranges and anisotropy principles).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • BenchChem Technical Support. (2025). Comparative Analysis of 13C NMR Chemical Shifts for 2,3-dibromo-1,3-diphenylpropan-1-one and Related Propanones. Link (Specific data on chalcone/enone shifts).

  • Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Link (Explanation of diamagnetic anisotropy in triple bonds).

  • Master Organic Chemistry. (2022). 13C NMR - How Many Signals. Link (General guide on symmetry and signal counting).

Safety Operating Guide

ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling and disposal procedures for ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate .

Advisory Note: As a Senior Application Scientist, I emphasize that while this compound is a valuable reagent for heterocyclic synthesis (e.g., thiophenes, pyrido-pyrimidines), its dual functionality—an


-keto ester coupled with a trimethylsilyl (TMS) protected alkyne—presents specific disposal challenges.[1] The primary risks are flammability , reactivity with bases  (leading to uncontrolled desilylation), and silica ash formation  during incineration.[1]

Part 1: Chemical Intelligence & Hazard Profile[1]

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound is not a standard organic solvent; it is a reactive electrophile.[1]

Physicochemical Properties & Hazards[1][2][3][4][5][6]
PropertyData / CharacteristicOperational Implication
Chemical Structure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Contains both an electrophilic ketone and a protected alkyne.[1]
Physical State Liquid (typically)High mobility; requires secondary containment.[1]
Flash Point ~78°C (Estimated based on analogs)Combustible. Keep away from ignition sources.[1]
Reactivity Moisture/Base Sensitive Strong bases or fluoride sources can cleave the TMS group, generating the terminal alkyne, which is significantly less stable and prone to polymerization.
Incineration Risk High Silicon ContentCombustion generates silicon dioxide (

) ash, which can foul incinerator scrubbers if not declared.[1]
GHS Classification H226 (Flammable), H315/H319 (Irritant)Standard PPE (Nitrile gloves, goggles) is mandatory.[1]

Part 2: Pre-Disposal Assessment (The Decision Matrix)[1]

Do not simply pour this into the "Organic Waste" drum without assessment.[1][2] Use this logic flow to determine the correct path.

DisposalWorkflow Start Waste Identification: Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate StateCheck Is the material pure or in a reaction mixture? Start->StateCheck Pure Pure Reagent (Expired/Surplus) StateCheck->Pure Pure Mixture Reaction Mixture (w/ Solvents, Acids/Bases) StateCheck->Mixture Mixture Segregation Segregation: Non-Halogenated Organic Waste Pure->Segregation QuenchCheck Does mixture contain active Lewis Acids or Bases? Mixture->QuenchCheck QuenchAction NEUTRALIZE: Quench carefully (pH 6-8). Avoid strong bases (prevents desilylation). QuenchCheck->QuenchAction Yes QuenchCheck->Segregation No (Neutral) QuenchAction->Segregation Labeling CRITICAL LABELING: Add tag: 'Contains Organosilanes' (Prevents incinerator damage) Segregation->Labeling Final Transfer to EHS/Waste Facility Labeling->Final

Figure 1: Decision matrix for the safe disposal of silylated alkynoate esters.

Part 3: Step-by-Step Disposal Protocol

Preparation & Segregation
  • Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste stream has become acidic due to hydrolysis.[1]

  • Incompatibility: NEVER mix with strong bases (NaOH, KOH) or fluoride sources (TBAF) in the waste drum.

    • Mechanism:[3][4][5][6] Base promotes the cleavage of the C-Si bond (protodesilylation).[1] The resulting terminal alkyne (

      
      ) is less stable and can undergo exothermic polymerization or decomposition in the waste container.[1]
      
Handling Pure Reagent (Expired/Surplus)

If you are disposing of the pure liquid:

  • Dilution: Do not dispose of the neat chemical directly if possible.[1] Dilute with a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to <10% concentration.[1] This mitigates the risk of localized hotspots during incineration.[1]

  • Transfer: Pour the diluted solution into the designated waste container.

Handling Reaction Mixtures

If the compound is part of a crude reaction mixture:

  • Neutralization: Ensure the mixture is pH neutral (pH 6–8).

    • If Acidic:[6] Neutralize with saturated Sodium Bicarbonate (

      
      ).[1]
      
    • If Basic: Neutralize with dilute HCl or Ammonium Chloride (

      
      ) before adding to the waste drum.[1]
      
  • Phase Separation: If an aqueous workup was performed, the organic layer containing the silane goes to Organic Waste .[1] The aqueous layer (unless containing heavy metals) usually goes to Aqueous Waste.[1]

The "Silicon Rule" (Labeling)

This is the most overlooked step in organosilicon disposal.

  • Action: You must explicitly write "Contains Organosilanes" or "High Silicon Content" on the waste tag.[1]

  • Reasoning: Industrial incinerators use scrubbers to clean exhaust.[1] Burning silicon produces silica (

    
    ) dust, which coats these scrubbers, causing expensive shutdowns and potential safety failures.[1] Waste handlers need this alert to route the waste to a facility capable of handling high-solids ash.
    

Part 4: Emergency Contingencies (Spills)

Scenario: You have dropped a bottle of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate.

  • Evacuate & Ventilate: The compound is an irritant and flammable.[1] Clear the immediate area and ensure fume hoods are active.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Sand, or commercial "Pigs").

    • Do NOT use: Cellulose-based absorbents (paper towels) for large spills if oxidizers are present, though standard spill pads are generally acceptable for this ester.[1]

  • Cleanup:

    • Scoop the absorbed material into a sealable bag or bucket.[1]

    • Wipe the surface with acetone followed by soap and water.[1]

    • Disposal: Label the debris bag as "Solid Hazardous Waste: Flammable/Irritant (Contains Organosilanes)." [1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. (Generic SDS for Organosilanes/Alkynoates utilized for hazard classification).[1] ]">https://www.sigmaaldrich.com[1]

  • Enamine. (n.d.).[1] Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate Product Profile. Retrieved from Enamine.net.[1] ]">https://enamine.net[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link]1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.